TW-37 functions as a BH3-mimetic. It is designed to bind into the hydrophobic groove of anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, and Mcl-1), which normally sequester pro-apoptotic proteins. By occupying this groove, this compound prevents the anti-apoptotic proteins from inactivating their pro-apoptotic counterparts, thereby freeing them to initiate mitochondrial apoptosis [1] [2] [3].
The diagram below illustrates how this compound induces apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins.
The following tables summarize the key quantitative data for this compound, including its binding affinity to specific Bcl-2 family proteins and its anti-proliferative activity across a panel of human cancer cell lines.
Table 1: Binding Affinity of this compound to Anti-apoptotic Bcl-2 Proteins [2]
| Target Protein | Ki Value (μM) |
|---|---|
| Mcl-1 | 0.26 |
| Bcl-2 | 0.29 |
| Bcl-xL | 1.11 |
Table 2: Selectivity and Functional Activity in Cellular Models
| Aspect | Details | Citation |
|---|---|---|
| Anti-proliferative IC₅₀ Range | Low nanomolar to sub-micromolar across diverse human cancer cell lines (e.g., ~2.6 nM in JAR cells to ~0.24 μM in RPMI-2650 cells). | [2] |
| Primary CLL Cell Sensitivity | EC₅₀ values in the low nanomolar range (32.82 to 753.1 nM). | [4] |
| Endothelial Cell Growth Inhibition | IC₅₀ of approximately 1.8 μM. | [2] |
This compound has demonstrated efficacy in a range of cancer types in preclinical studies. The table below summarizes key findings and the experimental methodologies used to obtain them.
Table 3: Summary of Key Preclinical Findings with this compound
| Cancer Type / Model | Key Findings | Experimental Methods Used | | :--- | :--- | :--- | | Head and Neck Cancer | Metronomic this compound sensitized primary endothelial cells to radiation, abrogated new sprouting in vitro, and potentiated tumor growth inhibition in combination with radiotherapy in vivo. | Clonogenic assays, endothelial cell sprouting in 3-D collagen matrices, SCID mouse xenograft models. | [1] | | Pancreatic Cancer | this compound inhibited cell growth, induced S-phase cell cycle arrest and apoptosis, attenuated Notch-1 signaling, and inhibited migration, invasion, and angiogenesis. | MTT/WST-1 assays, flow cytometry (cell cycle & Annexin V), Western blot, real-time RT-PCR, migration/invasion assays, SCID xenograft model. | [5] [6] | | Ovarian Cancer | this compound suppressed growth and enhanced cisplatin-induced apoptosis in ovarian cancer cells, particularly in Bcl-2 overexpressing, cisplatin-resistant cell lines. | MTT assay, clonogenic/soft-agar assay, apoptosis ELISA, TUNEL assay, Western blot. | [7] | | Lymphoma (CLL) | this compound induced apoptosis in a time- and dose-dependent manner in primary CLL samples. Sensitivity was associated with naive IGHV genes and higher Mcl-1 levels. | Cell Titer Glo viability assay, flow cytometry (Annexin V/PI), gene expression profiling, Western blot. | [4] |
For researchers looking to investigate this compound, here are detailed methodologies for some of the core assays cited in the literature.
Preclinical data suggests this compound has promising therapeutic potential, particularly in combination strategies:
TW-37 functions by targeting the BH3-binding groove of key anti-apoptotic proteins in the Bcl-2 family, preventing them from sequestering pro-apoptotic partners and thus triggering programmed cell death [1].
The table below summarizes its binding affinity (Ki) for these primary targets:
| Protein Target | Function | Binding Affinity (Ki) |
|---|---|---|
| Mcl-1 [2] [1] | Myeloid cell leukemia-1 | 0.26 µM [1] |
| Bcl-2 [2] [1] | B-cell lymphoma 2 | 0.29 µM [1] |
| Bcl-xL [1] | B-cell lymphoma-extra large | 1.11 µM [1] |
This compound's primary mechanism is to bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, which displaces pro-apoptotic proteins like Bid and BIM and triggers mitochondrial outer membrane permeabilization (MOMP) [1]. This leads to cytochrome c release, caspase activation, and apoptosis [3].
This compound induces apoptosis by inhibiting anti-apoptotic Bcl-2 proteins and freeing pro-apoptotic effectors.
Beyond direct apoptosis induction, this compound produces broader anticancer effects:
Key experimental data from preclinical studies validates this compound's activity across various cancer types. The table below summarizes representative cellular IC₅₀ values and observed effects in different models.
| Cancer Type / Cell Line | Assay Type | IC₅₀ / Effective Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| Lymphoma (WSU-DLCL2) | Cell viability | ~0.3 - 1 µM | Anti-proliferation, pro-apoptotic | [1] |
| Pancreatic Cancer (BxPC-3, etc.) | WST-1 / MTT | ~0.5 - 2 µM | Growth inhibition, apoptosis, S-phase arrest | [3] [6] |
| Head and Neck Cancer (HNSCC) | SRB / Clonogenic | 0.3 - 1.8 µM | S-phase arrest, anti-angiogenesis | [5] [4] |
| Endothelial Cells (HDMEC) | SRB / Sprouting | 1.1 - 1.8 µM | Inhibition of proliferation & sprouting | [5] [4] [1] |
A typical in vitro protocol to assess this compound's mechanism involves several key steps as shown in the workflow below [3] [7]:
Standard in vitro workflow for evaluating this compound's anticancer effects.
This compound demonstrates synergistic effects when combined with other therapeutics, enhancing cytotoxicity and overcoming resistance.
The multifaceted mechanism of action of this compound makes it a promising candidate for further development, particularly in combination regimens aimed at overcoming treatment resistance in aggressive cancers.
TW-37 is designed to bind to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins (including Bcl-2, Bcl-xL, and Mcl-1). This binding prevents the anti-apoptotic proteins from sequestering pro-apoptotic "BH3-only" proteins, thereby unleashing the natural apoptotic process within the cell [1] [2] [3].
| Mechanistic Aspect | Description |
|---|---|
| Primary Molecular Target | Binds hydrophobic groove of anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1) [1] [2] [3]. |
| Consequence of Binding | Disrupts interaction between anti-apoptotic and pro-apoptotic BH3 proteins (Bid, Bim, Bad); releases pro-apoptotic proteins to activate Bax/Bak [3]. |
| Downstream Pathway | Initiates mitochondrial apoptosis pathway (intrinsic); induces mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c, activating caspase-9 and effector caspase-3 [4] [3]. |
By inhibiting Bcl-2, this compound indirectly affects several critical pro-survival and oncogenic signaling pathways, contributing to its anti-tumor activity.
| Affected Pathway | Observed Effect of this compound |
|---|---|
| AKT Signaling | Reduces expression of PIP3 and phosphorylation of AKT, suppressing pro-survival AKT pathway [5]. |
| NF-κB Signaling | Attenuates NF-κB DNA-binding activity and downregulates downstream genes (Cyclin D1, COX-2, Survivin, MMP-9, VEGF) [6]. |
| Notch-1 Signaling | Inactivates Notch-1 and its downstream target Hes-1; Notch-1 downregulation enhances this compound-induced growth inhibition/apoptosis [1]. |
| Reactive Oxygen Species (ROS) | Significantly increases intracellular ROS levels in some cancer cells; ectopic expression of heme oxygenase-1 (HO-1) reduces ROS and protects from this compound apoptosis [7]. |
Below is a summary of the signaling pathways affected by this compound and their crosstalk with the core apoptotic machinery:
Summary of this compound's core apoptotic mechanism and crosstalk with key signaling pathways.
Preclinical studies across various cancers provide evidence for this compound's efficacy and reveal context-specific mechanisms.
| Cancer Type | Experimental Findings | Key Mechanisms and Observations |
|---|
| Colorectal Cancer [3] | Dose-dependent cell death; caspase-3/9 activation In vivo tumor growth inhibition | Feedback autophagy activation; Beclin-1 knockdown enhances apoptosis | | Ovarian Cancer [2] | Growth inhibition and apoptosis; enhanced cisplatin-induced cell death | Overcomes cisplatin resistance in Bcl-2 overexpressing cells | | Pancreatic Cancer [1] [6] | Dose- and time-dependent growth inhibition; S-phase cell cycle arrest; inhibition of migration, invasion, angiogenesis | Notch-1 inactivation [1]; NF-κB pathway attenuation and downstream gene suppression (MMP-9, VEGF) [6] | | Lung Cancer (NSCLC) [5] | Suppressed proliferation, migration, invasion; induced apoptosis in EGFR-TKI resistant cells | Inhibition of AKT signaling pathway (reduced PIP3, p-AKT) | | Mucoepidermoid Carcinoma [7] | Differential apoptosis induction in cell lines | Heme oxygenase-1 (HO-1) identified as key resistance factor; ROS-mediated apoptosis |
To investigate this compound-induced apoptosis, standard methodologies are consistently applied across studies.
Evidence suggests this compound has promising therapeutic applications:
TW-37 is a benzenesulfonyl derivative of gossypol, designed to function as a BH3 mimetic [1] [2]. It occupies the BH3-binding groove of pro-survival Bcl-2 family proteins, preventing them from sequestering pro-apoptotic proteins and thus reactivating the intrinsic apoptotic pathway [1] [3].
Key Mechanistic Details:
The diagram below illustrates the signaling pathway through which this compound induces apoptosis.
This compound mediated apoptosis signaling pathway.
This compound has demonstrated robust single-agent cytotoxicity and synergy with standard therapies in diverse cancer models. Key quantitative findings are summarized below.
Table 1: In Vitro Cytotoxicity of this compound Across Cancer Cell Lines
| Cancer Type | Cell Line | Key Characteristic | IC₅₀ / Efficacy | Key Findings | Citation |
|---|---|---|---|---|---|
| Neuroblastoma | Kelly | N-Myc amplified | 0.22 µM | Significant apoptosis; reduced proliferation. | [1] [4] |
| Neuroblastoma | IMR-5 | N-Myc amplified | 0.28 µM | Significant apoptosis; reduced proliferation. | [1] [4] |
| Neuroblastoma | SK-N-AS | N-Myc non-amplified | 0.83 µM | Less sensitive than N-Myc amplified lines. | [1] [4] |
| Lymphoma (DLCL) | WSU-DLCL2 | Chemoresistant | ~1 µM (after 48h) | Disrupted Bax/Bid binding to Bcl-2/Mcl-1; synergized with CHOP. | [2] |
| Oral Cancer | HSC-3 | - | Significant growth inhibition at 5 µM | Induced apoptosis (Annexin V/PI staining, PARP cleavage). | [5] |
| NSCLC | H1975 | EGFR-TKI resistant | Dose-dependent inhibition (250-750 nM) | Inhibited proliferation, migration, invasion; induced apoptosis via AKT pathway. | [6] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Cancer Model | Host | Dosing Regimen | Key Outcomes | Citation |
|---|---|---|---|---|
| Neuroblastoma | Mice (Kelly xenograft) | Not fully specified | Decreased tumor growth; improved survival (p=0.0379). | [1] [4] |
| Lymphoma | SCID mice (WSU-DLCL2 xenograft) | 40 mg/kg (i.v., x3) alone; 20 mg/kg with CHOP | Enhanced tumor inhibition with CHOP combo. Max Tolerated Dose (MTD): 40 mg/kg. | [2] |
| Oral Cancer | Nude mice (HSC-3 xenograft) | 15 mg/kg/day (i.p., 5 days/week for 21 days) | Inhibited tumor growth; no significant liver/kidney toxicity. | [5] |
| Head & Neck Cancer | Mice (xenograft) | Metronomic (low-dose daily) with Radiation | Potentiated antitumor effect of radiation; antiangiogenic. | [7] |
Standardized methodologies for evaluating this compound's activity in vitro and in vivo are well-established.
Table 3: Summary of Key Experimental Assays
| Assay Type | Purpose | Key Procedure Steps | Critical Reagents & Detection |
|---|
| Cell Viability (IC₅₀) | Measure compound cytotoxicity. | 1. Seed cells in 96-well plates. 2. Treat with this compound serial dilution (e.g., 0.01-10 µM) for 48-72h. 3. Add MTT or trypan blue. 4. Measure absorbance/count viable cells. | MTT reagent, trypan blue solution, spectrophotometer/hemocytometer. | | Apoptosis Detection | Quantify apoptotic cell population. | 1. Treat cells with this compound. 2. Harvest and stain with Annexin V-FITC and Propidium Iodide (PI). 3. Analyze by flow cytometry. | Annexin V-FITC/PI kit (e.g., from BD Biosciences), flow cytometer. | | Protein Expression & Binding (Western Blot/Co-IP) | Confirm target engagement and downstream effects. | 1. Extract protein from treated cells (RIPA buffer). 2. Separate by SDS-PAGE, transfer to membrane. 3. Incubate with primary & HRP-secondary antibodies. 4. Detect with ECL reagent. | Antibodies: Bcl-2, Mcl-1, cleaved PARP, cleaved Caspase-3, p-AKT, AKT, β-actin/GAPDH. | | Migration & Invasion Assay | Evaluate metastatic potential. | Migration (Scratch): Create wound, image closure. Invasion (Transwell): Seed this compound-treated cells in Matrigel-coated upper chamber; count cells that migrate to lower chamber. | Matrigel, transwell chambers, crystal violet stain. | | In Vivo Efficacy | Assess antitumor activity in live model. | 1. Implant cancer cells subcutaneously in mice. 2. Randomize and treat with this compound or vehicle (i.p. or i.v.). 3. Monitor tumor volume/weight and survival. | Calipers, animal scale. |
Most research on this compound remains in the preclinical stage. While it has not yet advanced to late-stage clinical trials, its strong profile as a dual Bcl-2/Mcl-1 inhibitor makes it a compelling candidate, especially for tackling resistance mechanisms in cancers like neuroblastoma and NSCLC [1] [6].
Future work should focus on:
TW-37 is designed to mimic the BH3 domain of pro-apoptotic proteins. It functions as a BH3 mimetic, binding to the hydrophobic groove on anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1 [1] [2]. This binding competitively disrupts the heterodimerization between the anti-apoptotic proteins and their pro-apoptotic partners (such as Bax, Bak, Bim, and Bid) [2] [3].
The sequestration of pro-apoptotic proteins by anti-apoptotic members is a key mechanism by which cancer cells evade cell death. By disrupting this interaction, this compound "releases" the pro-apoptotic proteins, allowing them to initiate the mitochondrial pathway of apoptosis. This leads to the activation of caspase-9 and caspase-3, cleavage of PARP, and ultimately, programmed cell death [4] [3].
This compound induces apoptosis by inhibiting anti-apoptotic Bcl-2 proteins and releasing pro-apoptotic proteins.
Researchers can validate this compound's activity using standard cellular and molecular biology techniques. Key findings across cancer types and relevant experimental protocols are summarized below.
| Cancer Type | Key Findings | Experimental Evidence |
|---|
| Lymphoma (DLCL, CLL) | Nanomolar potency; disrupts Bim-Mcl-1/Bcl-XL complexes; synergizes with CHOP chemotherapy [2] [3]. | MTT/WST-1 (Viability): 5x10³ cells/96-well, 24-72h this compound, measure IC₅₀ [4] [1]. Co-immunoprecipitation: Lysate this compound-treated cells, immunoprecipitate Mcl-1/Bcl-2, immunoblot for Bax/Bim to confirm disruption [2] [3]. | | Pancreatic Cancer | Inhibits growth/invasion; induces S-phase arrest; downregulates NF-κB, MMP-9, VEGF [1] [5]. | Clonogenic Assay: Plate 5x10⁴-1x10⁵ cells/well, 72h this compound, culture in soft agar 12 days, count colonies [1]. Western Blotting: Analyze lysates for cyclins (A, D1, E), CDKs (4), p27, p57, cleaved caspases/PARP [1] [3]. | | Ovarian Cancer | Overcomes cisplatin resistance in Bcl-2 high cells; induces apoptosis synergistically with cisplatin [4]. | Apoptosis ELISA: Use Cell Death Detection ELISAplus kit; measure cytoplasmic histone-associated DNA fragments [4] [1]. TUNEL Assay: Fix cells, stain using commercial kit (e.g., Promega), visualize apoptotic nuclei by fluorescence [4] [1]. | | Xenograft Models (in vivo) | Significant tumor growth inhibition as single agent and with chemotherapy in lymphoma/pancreatic models [2] [5]. | In Vivo Dosing: Max Tolerated Dose (MTD) ~40 mg/kg (single agent) or 20 mg/kg (with chemo), IV, 3x/week in SCID mice [2] [3]. |
A typical experimental workflow for evaluating this compound, from in vitro screening to in vivo validation.
For research and development, several factors are critical when working with this compound:
The table below summarizes the antitumor effects of TW-37 observed in various human cancer models.
| Cancer Type | Model System | Key Findings | Proposed Mechanisms | Citation |
|---|---|---|---|---|
| Colorectal Cancer | HCT-116 cells; Primary human cells; SCID mouse xenograft | Inhibited cell survival/proliferation at nM concentrations; induced apoptosis; activated caspase-3/9; feedback autophagy; in vivo tumor growth inhibition. | Bcl-2 family inhibition; caspase-dependent apoptosis; feedback autophagy activation. | [1] |
| Renal Cell Carcinoma (RCC) | 786-O, Caki-1 cells; BALB/c nude mouse xenograft | Synergistic cell death with ABT-263; repressed proliferation, migration, invasion; induced G2/M arrest & apoptosis; in vivo growth repression. | Mitochondrial apoptosis pathway (Bax, caspase activation); ERK signaling pathway. | [2] |
| Oral Cancer | MC-3, HSC-3 cells; BALB/c nude mouse xenograft | Inhibited cell proliferation; increased cell death; induced apoptosis; downregulated Bcl-2 protein; in vivo tumor growth inhibition without major toxicity. | Annexin V/PI positive staining; increased sub-G1 population; cleavage of PARP & caspase-3; Bcl-2 downregulation. | [3] |
| Pancreatic Cancer | AsPC-1, BxPC-3, etc., cells; SCID xenograft | Inhibited cell growth; induced apoptosis & S-phase cell cycle arrest; regulation of p27, E2F-1, cyclin D1, etc.; attenuation of Notch-1, Jagged-1, Hes-1. | Inactivation of Notch-1 signaling pathway; cell cycle arrest; apoptosis induction. | [4] |
| Diffuse Large B-cell Lymphoma (DLCL) | WSU-DLCL2 cells; SCID mouse xenograft | Significant antiproliferative effect; enhanced killing effect of CHOP regimen; complete tumor inhibition in combination with CHOP. | Binds Bcl-2, Bcl-xL, Mcl-1 (Ki=290, 1110, 260 nmol/L); disrupts Bax/Bid heterodimerization (Mcl-1 > Bcl-2 >> Bcl-xL). | [5] |
| Head and Neck Cancer | Endothelial cells (HDMEC); nude mouse xenograft | Metronomic dosing showed antiangiogenic effect; potentiated antitumor effect of ionizing radiation. | Enhanced radiation-induced endothelial cell apoptosis; inhibition of tumor angiogenesis. | [6] |
To help you evaluate or replicate these findings, here are the methodologies commonly used in these studies.
The following diagram illustrates the molecular mechanism of this compound and a generalized workflow for preclinical testing, based on the gathered studies.
The diagram above summarizes the core biological pathway and experimental process. This compound primarily acts by binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL), disrupting their interaction with pro-apoptotic partners and leading to apoptosis initiation [5] [1]. This core mechanism can trigger diverse downstream effects, including cell cycle arrest and inhibition of pro-survival pathways like Notch-1, depending on the cancer context [4] [2]. The experimental workflow progresses logically from in vitro cell studies to in vivo animal model validation.
| Parameter | Details |
|---|---|
| Molecular Weight | 573.7 g/mol [1] |
| Chemical Formula | C₃₃H₃₅NO₆S [1] |
| Primary Targets (Ki, cell-free assay) | • Mcl-1: 0.26 µM • Bcl-2: 0.29 µM • Bcl-xL: 1.11 µM [2] [1] | | Cellular Anti-Proliferative Activity (IC₅₀ sample) | Ranges from ~3 nM to over 200 nM across various human cancer cell lines (e.g., oral, lung, colon, melanoma) [2] |
This compound functions as a competitive inhibitor by binding to the hydrophobic groove on anti-apoptotic Bcl-2 proteins, which prevents pro-apoptotic proteins from interacting and allows cell death to proceed [3] [4].
Figure 1: this compound competitively inhibits anti-apoptotic Bcl-2 proteins, leading to apoptosis.
Substantial evidence demonstrates this compound's efficacy in disrupting protein interactions and inducing cancer cell death.
This foundational experiment quantitatively measures this compound's ability to displace a fluorescent BH3 peptide from its binding groove [2].
Cell-based experiments confirm functional consequences of Bcl-2 inhibition.
Cell Viability (Sulforhodamine B - SRB Assay)
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Western Blot Analysis of Apoptotic Markers
Beyond direct apoptosis induction, this compound impacts other critical pathways.
| Observed Effect | Description |
|---|---|
| S-phase Cell Cycle Arrest | This compound induces arrest at S-phase in head/neck cancer and endothelial cells, regulated by p27, p57, E2F-1, cyclin A, cyclin D1, and cyclin E [6] [5]. |
| Anti-Angiogenic Activity | Inhibits growth and induces apoptosis in endothelial cells, disrupting tumor vascularization in xenograft models [5]. |
| Attenuation of Notch-1 Signaling | In pancreatic cancer, antitumor activity mediated through inactivation of Notch-1 and its downstream target Hes-1 [6]. |
| Synergy with Chemotherapy | Combined use of this compound and cisplatin enhances cytotoxic effects in head and neck cancer models [5]. |
Figure 2: The primary apoptosis induction by this compound leads to multiple downstream anti-cancer effects.
This compound is a well-characterized BH3 mimetic with a defined mechanism and promising preclinical profile. Its multi-target inhibition of Bcl-2 family proteins and subsequent broad anti-tumor effects make it a compelling candidate for further therapeutic development, particularly in combination strategies.
TW-37 has shown potent anti-proliferative and pro-apoptotic activity in a wide range of human cancer models. The quantitative efficacy data is summarized in the table below.
| Cancer Type | Cell Lines Tested | Key Findings (IC₅₀ / Efficacy) |
|---|---|---|
| Pancreatic Cancer | AsPC-1, BxPC-3, Colo-357, L3.6pl, MIAPaCa, PANC-1 [1] [2] | Growth inhibition in nanomolar concentrations; induced apoptosis; inhibited migration, invasion, and angiogenesis in vitro [2]. |
| Ovarian Cancer | OVCAR3, OV-90, SKOV3, SKOV3DDP (cisplatin-resistant) [3] | Inhibited growth and induced apoptosis in Bcl-2 overexpressing cells; synergized with cisplatin to enhance cell killing [3]. |
| Lymphoma | WSU-DLCL2 (de novo chemo-resistant), primary patient cells [4] | Significant anti-proliferative and pro-apoptotic effect; no effect on normal peripheral blood lymphocytes at same concentrations [4]. |
| Head and Neck Cancer | In vitro endothelial models (HDMEC) [5] | Inhibited endothelial cell proliferation and sprouting; synergized with radiation to abrogate new sprouting [5]. |
| Melanoma | Multiple cell lines in broad panel [6] | Active as single agent; sensitized melanoma models to MAPK inhibitors (e.g., dabrafenib, trametinib) [6]. |
| Other Cancers | Broad panel (e.g., A549, HCT-116, DU-145, MDA-MB-231) [4] | Potent growth inhibition across numerous human cancer cell lines; IC₅₀ values typically in nanomolar to low micromolar range [4]. |
For researchers looking to replicate these studies, here are the methodologies for core in vitro experiments.
Cell Growth Inhibition (MTT/WST-1 Assay)
Analysis of Apoptosis
Cell Cycle Analysis
Clonogenic Assay
The following diagram illustrates the core mechanism of this compound and its downstream effects on cancer cell signaling, integrating the key protocols into a logical experimental workflow.
This diagram maps the logical flow from this compound treatment through its molecular mechanisms to the final phenotypic outcomes measured by standard assays.
The in vitro data positions this compound as a promising candidate for oncology drug development, primarily through two strategic approaches:
TW-37 is a non-peptidic, small-molecule inhibitor designed to target the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, thereby mimicking the action of pro-apoptotic BH3-only proteins [1] [2]. The table below summarizes its core characteristics.
| Characteristic | Details |
|---|---|
| Chemical Name | N-[(2-tert-butyl-benzenesulfonyl)-phenyl]-2,3,4-trihydroxy-5-(2-isopropyl-benzyl)-benzamide [1] [3] |
| Discovery Basis | Structure-based design derived from (-)-gossypol [2] [4] |
| Primary Targets (Ki) | Bcl-2 (290 nM), Mcl-1 (260 nM), Bcl-XL (1,110 nM) [2] |
| Classification | Pan-Bcl-2 inhibitor, though with notable selectivity against Bcl-XL [5] [2] |
| Key In Vitro IC50 Range | ~0.3 µM (HNSCC cells) to 1.1 µM (primary endothelial cells) [4] |
The following methodologies are central to the preclinical characterization of this compound.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
This assay quantitatively measures the binding affinity of this compound to recombinant Bcl-2 family proteins.
This assay evaluates the functional consequence of this compound binding by assessing its ability to disrupt protein-protein interactions.
This compound exerts its anti-tumor effects by directly targeting Bcl-2 family proteins, which triggers downstream effects on apoptosis and other signaling pathways. The diagram below illustrates this mechanistic cascade.
Diagram of this compound's multi-faceted mechanism of action, triggering apoptosis and modulating key survival pathways.
Preclinical studies have highlighted several potential applications for this compound, both as a single agent and in combination therapy.
This compound is a novel, potent, non-peptidic small-molecule inhibitor that primarily targets anti-apoptotic Bcl-2 family proteins, including Bcl-2, Mcl-1, and Bcl-xL [1] [2]. It functions by binding to the hydrophobic groove of these proteins, disrupting their heterodimerization with pro-apoptotic family members, thereby promoting apoptosis in cancer cells [2] [3]. Its activity across a spectrum of cancers, including neuroblastoma, pancreatic cancer, B-cell tumors, and colorectal cancer, makes it a compound of significant interest in preclinical research [1] [4] [2].
The following tables summarize critical experimental data from published studies on this compound, providing a reference for designing your experiments.
Table 1: Summary of this compound Efficacy Across Various Cancer Cell Lines
| Cancer Type | Cell Line / Model | IC50 / Effective Concentration | Key Findings | Citation |
|---|---|---|---|---|
| Neuroblastoma | Kelly (N-Myc amplified) | 0.22 µM | Increased apoptosis; reduced proliferation; favorable survival in xenograft model | [1] |
| Neuroblastoma | IMR-5 (N-Myc amplified) | 0.28 µM | Increased apoptosis and reduced proliferation rates | [1] |
| B-cell Tumors | Various (WSU-pre-B-ALL, WSU-DLCL2, etc.) & Patient Samples | 165 - 320 nM | Apoptosis independent of proliferative status or pathological classification | [2] |
| Colorectal Cancer | HCT-116 & Primary Cells | Nanomolar (nM) range | Inhibited survival & proliferation; induced caspase-3/9 activation & apoptosis | [3] |
| Pancreatic Cancer | Multiple Cell Lines (AsPC-1, BxPC-3, etc.) | Nanomolar (nM) range | Inhibited cell growth, migration, invasion, and angiogenesis | [4] |
Table 2: Commonly Used In Vivo Dosing Regimens for this compound
| Disease Model | Administration Route | Dosing Regimen | Reported Outcome | Citation |
|---|---|---|---|---|
| B-cell Tumors (SCID mice) | Intravenous (IV) | 40 mg/kg, 3 days | Significant tumor growth inhibition (T/C), tumor growth delay (T-C), and Log10 kill | [2] |
| Colorectal Cancer (SCID mice) | Intravenous (IV) | 10 mg/kg, daily for 15 days | Inhibited HCT-116 tumor growth in mice | [3] |
| Neuroblastoma (mouse xenograft) | Not Specified | Not Specified | Decrease in tumor growth and favorable survival (p = 0.0379) | [1] |
This section outlines standard protocols used in the cited literature to assess cell proliferation and viability following this compound treatment.
The MTT assay is a common colorimetric method for assessing cell metabolic activity and viability [1] [4].
Workflow Overview:
Detailed Procedure:
BrdU ELISA for Cell Proliferation [3]: This assay directly measures DNA synthesis by incorporating bromodeoxyuridine (BrdU).
Cell Death Detection ELISA for Apoptosis [4] [2]: This assay quantitatively measures histone-complexed DNA fragments (mono- and oligonucleosomes), a hallmark of apoptosis.
Understanding the mechanism of this compound is crucial for interpreting assay results. The diagram below illustrates the key signaling pathways it modulates.
Key Mechanistic Insights and Analysis Methods:
This compound is a small-molecule Bcl-2 family inhibitor that binds to the hydrophobic groove of anti-apoptotic proteins including Bcl-2, Bcl-xL, and Mcl-1, thereby promoting mitochondrial apoptosis in cancer cells. [1] [2] As a second-generation benzenesulphonyl derivative of gossypol, it exhibits nanomolar binding affinity for multiple anti-apoptotic Bcl-2 family members. [3] [4] The compound induces apoptosis through both direct Bcl-2 inhibition and alternative mechanisms including Notch-1 attenuation and reactive oxygen species (ROS) generation. [1] [3]
Accurate detection of apoptosis is crucial for evaluating this compound efficacy in preclinical research. This document provides detailed methodologies for identifying and quantifying apoptotic responses to this compound treatment, enabling robust assessment of its therapeutic potential across various cancer models. The protocols encompass multiple detection principles targeting key apoptotic events including caspase activation, phosphatidylserine externalization, DNA fragmentation, and mitochondrial membrane alterations.
This compound primarily functions as a BH3 mimetic, competitively inhibiting the interaction between pro-apoptotic and anti-apoptotic Bcl-2 family proteins. [5] By binding to the hydrophobic groove of anti-apoptotic proteins, it displaces pro-apoptotic proteins such as BIM and BID, initiating the intrinsic apoptotic pathway. [1] [2] [5] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of the caspase cascade. [5] [6]
Research has revealed that this compound also modulates additional signaling pathways. In pancreatic cancer models, it significantly attenuates Notch-1 and Jagged-1 expression, contributing to its antitumor effects. [1] In mucoepidermoid carcinoma cells, this compound-induced apoptosis correlates with HO-1 downregulation and increased ROS production, indicating alternative cell death mechanisms beyond canonical Bcl-2 inhibition. [3]
Table 1: Key Signaling Pathways Modulated by this compound
| Pathway | Molecular Targets | Cellular Outcome | Cancer Models |
|---|---|---|---|
| Intrinsic Apoptotic Pathway | Bcl-2, Bcl-xL, Mcl-1, Bax/Bak activation | Cytochrome c release, caspase-9/3 activation | Pancreatic, Ovarian, Oral Cancer [1] [2] [4] |
| Notch Signaling | Notch-1, Jagged-1, Hes-1 | Cell cycle arrest, enhanced apoptosis | Pancreatic Cancer [1] |
| Oxidative Stress Response | HO-1, ROS | ROS accumulation, apoptosis sensitization | Mucoepidermoid Carcinoma [3] |
| Cell Cycle Regulation | p27, p57, E2F-1, CDK4, cyclins D1/E/A | S-phase cell cycle arrest | Pancreatic, Ovarian Cancer [1] [2] |
Figure 1: this compound Mechanism of Action and Apoptosis Signaling Pathways. This compound primarily inhibits anti-apoptotic Bcl-2 family proteins, triggering the mitochondrial apoptotic pathway. Additional mechanisms include Notch-1 inhibition, HO-1 downregulation with subsequent ROS accumulation, and cell cycle arrest.
Caspase-3/7 activation represents a definitive early apoptosis marker, as these are executioner caspases that cleave multiple cellular substrates including PARP. [7] [6] Luminescent caspase assays provide superior sensitivity (20-50-fold higher than fluorogenic methods) and are ideal for high-throughput screening applications. [7]
Table 2: Caspase Activity Detection Methods for this compound Research
| Method Type | Principle | Detection Platform | Key Reagents | This compound Studies | Advantages |
|---|---|---|---|---|---|
| Luminescent Assay | Caspase cleavage of DEVD-aminoluciferin substrate | Plate luminometer | Caspase-Glo 3/7 Reagent | Pancreatic, Ovarian, Oral Cancer [1] [2] [4] | High sensitivity, HTS compatible, minimal background |
| Fluorogenic Assay | Caspase cleavage of DEVD-AMC/AFC/R110 | Fluorescence microplate reader | DEVD-AMC, DEVD-AFC, (DEVD)₂-R110 | Mucoepidermoid Carcinoma [3] | Multiplexing capability, established protocols |
| Western Blot | Cleaved caspase-3 and PARP detection | Immunoblotting | Anti-cleaved caspase-3, anti-PARP | Oral Cancer, Mucoepidermoid Carcinoma [3] [4] | Specific confirmation, visual proof of cleavage |
Protocol 3.1.1: Luminescent Caspase-3/7 Assay for this compound-Treated Cells
Figure 2: Luminescent Caspase-3/7 Assay Workflow. This homogeneous, no-wash protocol provides high sensitivity for detecting this compound-induced caspase activation, suitable for high-throughput screening applications.
Annexin V binding to externalized phosphatidylserine is a gold standard for early apoptosis detection. [8] [9] This method distinguishes apoptotic cells (Annexin V+/PI-) from necrotic cells (Annexin V+/PI+) through simultaneous staining with propidium iodide. [4] [9]
Protocol 3.2.1: Annexin V/Propidium Iodide Staining for Flow Cytometry
Protocol 3.2.2: Microchip-Based Electronic Annexin V Detection
Recent technological advances enable label-free apoptosis detection using microchip platforms that electronically detect phosphatidylserine externalization. [8] This approach offers point-of-care applicability and simplified workflow compared to flow cytometry.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This method identifies 3'-hydroxyl termini in double-strand DNA breaks using terminal deoxynucleotidyl transferase enzyme. [1] [7] [2]
Protocol 3.3.1: TUNEL Assay for this compound-Treated Cells
This compound directly targets Bcl-2 family proteins at the mitochondrial membrane, making mitochondrial assays particularly relevant for mechanism-of-action studies. [5] [6]
Protocol 3.4.1: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
Successful apoptosis detection requires careful optimization of this compound treatment conditions. Based on published studies, effective concentrations typically range from 100 nM to 10 μM, with exposure times from 24 to 72 hours. [1] [2] [3] Consider the following factors:
Given the complexity of this compound's mechanism, multiparameter assessment provides the most comprehensive apoptosis evaluation. Recommended combinations include:
Table 3: Comparison of Apoptosis Detection Methods for this compound Research
| Method | Detection Window | Throughput | Key Advantages | Limitations | Complementary Techniques |
|---|---|---|---|---|---|
| Caspase-3/7 Luminescence | Early-mid apoptosis | High | High sensitivity, HTS compatibility, quantitative | Does not distinguish apoptosis from other caspase functions | Western blot for cleaved caspases/PARP |
| Annexin V/PI Flow Cytometry | Early apoptosis | Medium | Distinguishes apoptotic stages, quantitative | Requires cell suspension, equipment-dependent | Mitochondrial membrane potential assays |
| TUNEL Assay | Late apoptosis | Low | Specific for DNA fragmentation, visual confirmation | Fixed cells only, not quantitative without imaging | DAPI staining for nuclear morphology |
| Western Blot (PARP/caspase-3) | Mid-late apoptosis | Low | Mechanistic information, specific cleavage detection | Semi-quantitative, requires optimization | Bcl-2 family protein expression |
| Microchip Detection | Early apoptosis | Medium | Label-free, portable, simplified workflow | New technology, limited validation | Traditional Annexin V methods for validation |
This compound induces apoptosis through multiple interconnected pathways, necessitating comprehensive detection strategies. The methods outlined herein provide researchers with validated approaches for quantifying this compound-mediated cell death across various experimental contexts. Luminescent caspase assays offer superior sensitivity for high-throughput screening, while Annexin V-based methods provide stage-specific apoptosis information. Emerging technologies such as microchip-based detection present opportunities for simplified, point-of-care apoptosis assessment.
This compound is a novel small-molecule inhibitor that selectively targets multiple anti-apoptotic proteins in the Bcl-2 family, including Bcl-2, Mcl-1, and Bcl-xL. It functions by binding to the BH3-binding groove of these pro-survival proteins, thereby preventing their interaction with pro-apoptotic family members such as Bid, Bax, and Bak. This disruption activates the intrinsic apoptotic pathway and leads to programmed cell death in malignant cells. This compound was developed through structure-based design as an improvement upon natural product (-)-gossypol, offering greater specificity and reduced side effects [1]. The compound has demonstrated broad anti-cancer activity across various malignancies, including lymphoma, pancreatic cancer, neuroblastoma, head and neck squamous cell carcinoma (HNSCC), colorectal cancer, and hepatocellular carcinoma [2] [3] [4].
The therapeutic rationale for targeting Bcl-2 family proteins stems from their established role in therapy resistance and tumor survival. Many aggressive cancers overexpress anti-apoptotic Bcl-2 proteins, which protects them from conventional chemotherapeutic agents and radiation therapy. This compound's ability to simultaneously inhibit multiple anti-apoptotic Bcl-2 family members makes it particularly valuable for overcoming apoptotic resistance mechanisms in treatment-refractory cancers. Additionally, emerging research indicates that this compound exhibits anti-angiogenic properties by targeting endothelial cells and can modulate cancer stemness in hepatocellular carcinoma, thereby counteracting drug resistance [5] [6].
Table 1: this compound Binding Affinities for Bcl-2 Family Proteins
| Target Protein | Binding Affinity (Kᵢ, μM) | Biological Consequence |
|---|---|---|
| Bcl-2 | 0.29 [7] [1] | Disruption of pro-apoptotic protein heterodimerization |
| Mcl-1 | 0.26 [7] [1] | Enhanced apoptosis in Mcl-1-dependent cancers |
| Bcl-xL | 1.11 [7] [1] | Lower selectivity compared to Bcl-2 and Mcl-1 |
Establishing appropriate dosing concentrations is critical for designing valid experimental systems when investigating this compound's mechanisms and efficacy. The compound demonstrates variable potency across different cancer cell types, influenced by factors including the specific Bcl-2 family dependency profile of each cancer type, endogenous expression levels of target proteins, and the presence of resistance mechanisms. Based on comprehensive analysis of multiple studies, we have compiled representative dosing guidelines for various cancer models to assist in experimental design.
For neuroblastoma models, research indicates that cell lines with N-Myc amplification show enhanced sensitivity to this compound treatment. The N-Myc amplified Kelly and IMR-5 cell lines exhibited IC₅₀ values of 0.22 μM and 0.28 μM respectively, while non-amplified SY5Y and SKNAS cells showed higher IC₅₀ values of 0.96 μM and 0.83 μM [3]. This pattern suggests that genetic background significantly influences susceptibility and should be considered when establishing dosing parameters. In head and neck cancer models, this compound demonstrated potent activity with an average IC₅₀ of approximately 0.3 μM for cancer cells (OSCC3, UM-SCC-1, UM-SCC-74A), while primary human dermal microvascular endothelial cells (HDMEC) showed an IC₅₀ of 1.1 μM [8]. This differential sensitivity between malignant and normal cell types highlights this compound's therapeutic window.
Table 2: Recommended this compound Dosing Concentrations for In Vitro Studies
| Cancer Type | Cell Model | IC₅₀ Range | Effective Testing Concentration Range | Key Contextual Notes |
|---|---|---|---|---|
| Neuroblastoma | Kelly, IMR-5 | 0.22-0.28 μM [3] | 0.1-1.0 μM | N-Myc amplified lines more sensitive |
| Neuroblastoma | SY5Y, SKNAS | 0.83-0.96 μM [3] | 0.5-5.0 μM | Non-amplified N-Myc lines |
| HNSCC | OSCC3, UM-SCC-1 | ~0.3 μM [8] | 0.1-3.0 μM | Cancer cells more sensitive than endothelial |
| Pancreatic Cancer | BxPC-3, Colo-357 | 0.5-2.0 μM [2] | 0.1-10 μM | Induces S-phase arrest |
| Colorectal Cancer | HCT-116, Primary | Low nM range [4] | 10 nM-1 μM | Nanomolar potency observed |
| Primary Endothelial | HDMEC | 1.1-1.8 μM [8] [7] | 0.5-5 μM | Anti-angiogenic effect at sub-cytotoxic doses |
| Lymphoma | WSU-DLCL2 | ~1.0 μM [1] | 0.1-10 μM | De novo chemoresistant model |
For combination therapy approaches, lower concentrations of this compound are typically employed to assess synergistic interactions. When combined with cisplatin in HNSCC models, this compound enhanced cytotoxic effects at concentrations as low as 0.1-0.5 μM [8]. Similarly, in colorectal cancer models, this compound at nanomolar concentrations (50-200 nM) effectively induced apoptosis and inhibited proliferation, with feedback autophagy observed as a compensatory mechanism [4]. These findings underscore the importance of context-specific dosing and the potential for enhanced efficacy in combination regimens.
Sulforhodamine B (SRB) Assay provides a robust method for evaluating this compound's effects on cell viability and proliferation. The protocol begins with seeding cells at optimized densities (e.g., 2-5 × 10³ cells/well in 96-well plates) and allowing adherence overnight. This compound is prepared in DMSO stock solutions (typically 10-100 mM) and diluted in culture medium to achieve desired working concentrations, with final DMSO concentrations not exceeding 0.1% to minimize solvent toxicity. After 72-96 hours of continuous drug exposure, cells are fixed with cold trichloroacetic acid (10% final concentration) for 1 hour at 4°C. Fixed cellular protein is stained with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature, followed by washing to remove unbound dye. Bound SRB is solubilized in 10 mM unbuffered Tris-base, and absorbance measured at 560 nm using a microplate reader [5] [8]. Data normalization should account for initial plating density and vehicle controls, with experiments performed in triplicate and repeated at least three times independently.
Alternative viability assessment methods include the WST-1 assay for pancreatic cancer cells, where 5 × 10³ cells are seeded in 96-well plates and treated with this compound for 24-72 hours before adding WST-1 reagent according to manufacturer's instructions [2]. The MTT assay has also been successfully employed for neuroblastoma cells, with 2 × 10⁴ cells per well in 96-well plates treated with this compound (0.01-10 μM) for 48 hours with daily medium replacement to maintain consistent drug concentrations [3]. For proliferation-specific assessment, the BrdU incorporation assay can be utilized, where cells are incubated with BrdU (10 μM) during the final 12 hours of this compound treatment, followed by fixation and detection using anti-BrdU antibodies [4].
Multiple complementary approaches should be employed to comprehensively assess this compound-induced apoptosis. The Cell Death Detection ELISA provides quantitative measurement of histone-associated DNA fragments. Following this compound treatment, cells are lysed and cytoplasmic fractions are incubated in anti-histone-coated microplates. After washing, anti-DNA peroxidase-conjugated antibody is added, followed by color development substrate. Absorbance measurement at 405-450 nm provides apoptosis quantification [3] [4]. For morphological assessment, Hoechst staining can be performed by fixing cells in ethanol after this compound treatment, followed by incubation with 5 μg/mL Hoechst dye for 30 minutes. Fluorescence microscopy then reveals characteristic apoptotic nuclear condensation [2].
Flow cytometric analysis of apoptosis using Annexin V/propidium iodide staining offers additional quantification. After this compound treatment, cells are harvested, washed with PBS, and resuspended in binding buffer containing FITC-conjugated Annexin V and propidium iodide. Following incubation in the dark, samples are analyzed by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [2]. Caspase activity assays provide mechanistic insights into the apoptotic pathway activation. Following this compound treatment, cell lysates (30 μg protein) are incubated with caspase-specific substrates (Ac-DEVD-pNA for caspase-3, Ac-LEHD-pNA for caspase-9) in assay buffer. After 30 minutes incubation, the release of p-nitroanilide (pNA) is measured at 405 nm, with increased absorbance indicating caspase activation [4].
This compound consistently induces S-phase cell cycle arrest across multiple cancer types, making cell cycle analysis an important component of mechanistic studies. Following this compound treatment (typically 48-72 hours), cells are harvested by trypsinization, washed with PBS, and fixed in 70% ethanol for at least 2 hours at 4°C. Fixed cells are then treated with RNase A (100 μg/mL) to remove RNA and stained with propidium iodide (50 μg/mL) for DNA content labeling. After 15-30 minutes incubation in the dark, DNA content is analyzed using a flow cytometer with appropriate excitation and emission filters (e.g., 488 nm excitation, 585 nm emission) [2] [3] [8]. A minimum of 10,000 events per sample should be collected, and data analysis performed using cell cycle modeling software to determine the percentage of cells in G0/G1, S, and G2/M phases.
The clonogenic assay evaluates long-term reproductive viability following this compound treatment, particularly relevant for studying radiation combination strategies. After drug exposure, cells are trypsinized, counted, and plated at clonal densities (typically 100-1000 cells depending on cell line plating efficiency) in 6-well plates or 60-mm dishes. Cells are then cultured for 10-14 days to allow colony formation, with medium changes every 3-4 days. Resulting colonies are fixed with methanol/acetic acid (3:1 ratio) and stained with crystal violet (0.5% w/v) or SRB for visualization and counting. Colonies containing >50 cells are counted manually or using an automated colony counter, and plating efficiency calculated for each treatment condition [5]. For combination studies with radiation, irradiation is typically performed immediately after this compound administration using an X-ray unit at appropriate dose rates (e.g., 3 Gy/min), with dosimetry verified by ionization chamber measurements [5].
The following diagram illustrates the molecular mechanism by which this compound induces apoptosis in cancer cells by targeting anti-apoptotic Bcl-2 family proteins:
The diagram above illustrates how this compound directly binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL), preventing them from sequestering pro-apoptotic proteins. This disruption enables pro-apoptotic proteins to initiate the mitochondrial apoptotic pathway, resulting in cytochrome c release, caspase cascade activation, and ultimately apoptotic cell death. Additionally, this compound induces S-phase cell cycle arrest through regulation of cell cycle regulators including p27, p57, E2F-1, cdc25A, CDK4, and cyclins A, D1, and E [2] [8]. This dual mechanism of action enhances the compound's anti-tumor efficacy across diverse cancer models.
The following diagram outlines a comprehensive experimental workflow for investigating this compound mechanisms and efficacy in cancer models:
This comprehensive workflow outlines the key methodological components for investigating this compound's anti-cancer effects. The process begins with appropriate cell model selection, considering factors such as cancer type, Bcl-2 family protein expression profiles, and genetic background (e.g., N-Myc amplification status in neuroblastoma) [3]. Proper This compound preparation is essential, with stock solutions typically prepared in DMSO at 10-100 mM concentration and working dilutions made in culture medium immediately before use, ensuring final DMSO concentrations do not exceed 0.1% to maintain cell viability [3] [8].
The initial viability assessment establishes baseline sensitivity and determines IC₅₀ values for subsequent experimental designs. Based on these results, researchers can proceed with detailed mechanistic studies including apoptosis detection, cell cycle analysis, protein expression changes, and long-term clonogenic survival assessments. For combination studies, this compound is typically administered at sub-IC₅₀ concentrations (often 25-50% of IC₅₀) alongside conventional therapeutics or radiation to identify potential synergistic interactions [5] [8]. This systematic approach enables comprehensive characterization of this compound's anti-tumor activities and underlying molecular mechanisms.
Proper vehicle controls are essential for interpreting this compound experimental results. The compound is typically prepared as a 100 mM stock solution in DMSO and stored at -20°C until use [3]. Working concentrations are prepared fresh by diluting the stock solution in culture medium, with final DMSO concentrations not exceeding 0.1% (v/v). Vehicle control groups should contain the same concentration of DMSO as the highest this compound treatment group to account for any solvent effects on cell viability or function. For in vivo studies, this compound is often prepared in PBS/Tween 80/ethanol mixtures for intraperitoneal administration [5] [8]. When studying combination therapies, drug administration sequences should be carefully considered, as pre-exposure to this compound may enhance the efficacy of subsequent chemotherapeutic agents [1].
The variable sensitivity across different cancer types necessitates careful model selection and interpretation. Neuroblastoma cells with N-Myc amplification demonstrate significantly enhanced sensitivity to this compound compared to non-amplified lines [3]. Pancreatic cancer models have revealed that this compound treatment attenuates Notch-1 signaling and downstream targets like Hes-1, suggesting an additional mechanism of action beyond direct Bcl-2 family inhibition [2]. In colorectal cancer models, this compound induces feedback autophagy as a compensatory survival mechanism, and combination with autophagy inhibitors like chloroquine enhances its apoptotic effects [4]. These cell line-specific responses highlight the importance of understanding the molecular context when designing experiments and interpreting results.
This compound demonstrates synergistic interactions with multiple conventional and targeted therapies. In head and neck cancer models, combination with cisplatin enhanced cytotoxic effects against both cancer cells and endothelial cells [8]. With radiation therapy, metronomic this compound administration potentiated anti-tumor effects in head and neck cancer xenografts, resulting in significant increases in time to tumor failure compared to single modalities [5]. For lymphoma models, this compound pre-exposure significantly enhanced the killing effect of the CHOP regimen (cyclophosphamide-doxorubicin-vincristine-prednisone) [1]. These combination approaches typically employ lower this compound concentrations (often 25-50% of IC₅₀) than those used in monotherapy studies, highlighting the importance of dose optimization for synergistic interactions.
This compound represents a promising targeted therapeutic agent with demonstrated efficacy across diverse cancer models. Its ability to simultaneously inhibit multiple anti-apoptotic Bcl-2 family proteins, particularly Bcl-2 and Mcl-1, makes it valuable for overcoming apoptotic resistance mechanisms. The dosing guidelines and experimental protocols outlined in this document provide researchers with a foundation for investigating this compound's anti-tumor activities in various contexts. As research continues, further refinement of dosing strategies, particularly in combination regimens, will enhance our understanding of its clinical potential and optimal applications in cancer therapy.
TW-37 is a novel non-peptidic small-molecule inhibitor that selectively targets anti-apoptotic Bcl-2 family proteins through high-affinity binding to the BH3-binding groove. This benzenesulfonyl derivative of gossypol exhibits a unique binding profile with Ki values of 0.29 μM for Bcl-2, 0.26 μM for Mcl-1, and 1.11 μM for Bcl-xL in cell-free assays, demonstrating particular potency against Bcl-2 and Mcl-1 with approximately 4-fold selectivity over Bcl-xL [1] [2]. The compound's molecular weight is 573.7, and it is typically formulated for in vivo administration in vehicle solutions containing PBS with Tween 80 and ethanol [3].
The primary mechanism of action involves competitive disruption of protein-protein interactions between anti-apoptotic Bcl-2 family members and pro-apoptotic proteins including Bid, Bim, and Bax. By occupying the hydrophobic BH3-binding groove, this compound prevents the formation of protective heterodimers, thereby promoting mitochondrial outer membrane permeabilization and initiating the intrinsic apoptotic pathway [1] [4]. Beyond this canonical mechanism, emerging research indicates that this compound induces S-phase cell cycle arrest and downregulates critical survival pathways, including Notch-1 signaling and its downstream targets such as Hes-1, particularly in pancreatic cancer models [4]. Additionally, this compound demonstrates anti-angiogenic properties by directly inhibiting endothelial cell proliferation and tumor vascularization, further contributing to its antitumor efficacy [5] [3].
This compound has been evaluated across multiple human tumor xenograft models representing various cancer types, demonstrating consistent antitumor activity regardless of tumor origin. These models have been instrumental in establishing dosing regimens, evaluating efficacy as monotherapy and in combination, and assessing potential toxicities.
Table 1: Xenograft Models for this compound Efficacy Testing
| Cancer Type | Cell Line/Model | Host Mouse Strain | Key Findings | Citation |
|---|---|---|---|---|
| Oral Cancer | MC-3, HSC-3 | Balb/c nu/nu | 21-day treatment with 15 mg/kg/day inhibited tumor growth without liver/kidney toxicity | [6] |
| Head & Neck Cancer | OSCC-3, UM-SCC-1, UM-SCC-74A | CB.17.SCID | 15 mg/kg for 10 days inhibited angiogenesis; enhanced cisplatin effect (4-fold increase in time to tumor failure) | [3] |
| Lymphoma | WSU-DLCL2 | SCID | 40 mg/kg × 3 days (MTD); significant tumor growth inhibition when combined with CHOP | [1] [7] |
| Pancreatic Cancer | Colo-357, AsPC-1, BxPC-3 | SCID | 20 mg/kg, 3 consecutive days/week for 2 weeks; downregulated Notch-1 pathway | [4] [8] |
The establishment of xenograft models typically involves subcutaneous implantation of cancer cells or tumor fragments into the flanks of immunocompromised mice. For head and neck cancer models, researchers have successfully utilized a specialized scaffold system wherein 9×10⁵ human dermal microvascular endothelial cells (HDMEC) are co-implanted with 1×10⁵ OSCC-3 tumor cells to create vascularized human tumors in CB.17.SCID mice [3]. Animals are generally randomized into treatment groups when tumors reach a measurable size (typically 60-100 mg or when mean tumor volume is standardized across groups), with careful monitoring of body weight and tumor dimensions throughout the study period [6] [8].
For in vivo administration, this compound is typically prepared in vehicle solutions consisting of PBS with 2% Tween 80 and 2% ethanol, though some protocols utilize PBS alone [6] [3]. The compound is administered via intraperitoneal (i.p.) injection in most published protocols, with dosing regimens optimized based on the cancer model and treatment context.
Table 2: this compound Dosing Regimens in Xenograft Models
| Administration Type | Dose | Frequency | Duration | Cancer Model |
|---|---|---|---|---|
| Monotherapy | 15 mg/kg | Daily (5 days/week) | 21 days | Oral cancer [6] |
| Monotherapy | 15 mg/kg | Daily | 10 consecutive days | Head & neck cancer [3] |
| Monotherapy | 40 mg/kg | 3 consecutive days | 1 cycle | Lymphoma (MTD) [1] |
| Combination Therapy | 20 mg/kg | 3 consecutive days/week | 2 weeks | Pancreatic cancer [8] |
| Combination with CHOP | 20 mg/kg | 3 consecutive days | 1 cycle | Lymphoma [1] |
The maximum tolerated dose (MTD) for this compound has been established at 40 mg/kg when administered for three consecutive days as monotherapy in SCID mice. However, when combined with conventional chemotherapy like CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone), the MTD is reduced to 20 mg/kg on the same schedule, highlighting the importance of dose adjustment in combination regimens [1].
The initiation of this compound treatment typically begins when tumors reach a predetermined size, generally approximately 10 days after implantation or when tumors are palpable and measurable. For oral cancer models, researchers have implemented a schedule of 15 mg/kg/day administered intraperitoneally for 21 days, with treatment provided 5 days per week [6]. Tumor dimensions are measured regularly using calipers, with tumor volume calculated using the formula: Volume = π/6 × ([D + d]/2)³, where D and d represent the larger and smaller diameters, respectively [6]. Alternative volume calculations include Volume = L × W²/2 (where L is length and W is width), which has been employed in head and neck cancer models [3].
Regular monitoring includes weekly measurements of body weight to assess systemic toxicity, with detailed records of animal behavior and physical condition. At study termination, tumors are excised and weighed, with representative samples processed for histopathological analysis, immunohistochemistry, and protein extraction for molecular analyses [6] [3]. For angiogenesis studies, tumors are harvested and analyzed for microvessel density (CD31 staining) and apoptotic indices (TUNEL assay) to evaluate antiangiogenic and pro-apoptotic effects [3].
This compound demonstrates significant synergy with conventional chemotherapeutic agents across multiple cancer models. In lymphoma xenografts, the combination of this compound with standard CHOP chemotherapy resulted in more complete tumor inhibition compared to either treatment alone [1]. Pretreatment of lymphoma cells with this compound significantly enhanced the cytotoxic effects of CHOP both in vitro and in vivo, allowing dose reduction of conventional chemotherapy while maintaining efficacy.
In head and neck cancer models, this compound combination with cisplatin has been systematically evaluated. Researchers administered 5 mg/kg cisplatin in two doses (5 days apart) combined with 15 mg/kg this compound for 10 consecutive days, resulting in a 4-fold increase in time to tumor failure compared to single-agent treatment [3]. This combination enhanced apoptosis in both endothelial cells and tumor cells, with flow cytometric analysis revealing that while cisplatin induced expected G2/M cell cycle arrest, this compound mediated a distinctive "S" phase arrest, suggesting complementary mechanisms of action [3].
The combination of this compound with radiation therapy has shown particular promise in head and neck cancer models. Metronomic administration of this compound (frequent, low-dose administration) potentiates the antitumor effect of ionizing radiation through dual targeting of tumor cells and the tumor vasculature [5]. This compound exhibits direct radio-sensitizing effects on endothelial cells, with combination treatment resulting in significant inhibition of clonogenic survival compared to radiation alone.
The antiangiogenic effect of this compound complements the direct tumoricidal activity of radiation. Studies demonstrate that this compound inhibits primary human endothelial cell proliferation with an IC₅₀ of approximately 1.1 µM, and when combined with radiation, leads to enhanced reduction of microvessel density in treated xenografts [5] [3]. This combination approach allows for potential dose reduction of radiation while maintaining antitumor efficacy, potentially mitigating normal tissue toxicity.
Comprehensive toxicity assessment in xenograft models has demonstrated a favorable safety profile for this compound at efficacious doses. In oral cancer models, 21-day treatment with 15 mg/kg/day resulted in no significant liver or kidney toxicities based on histopathological evaluation of harvested organs [6]. Animals maintained stable body weight throughout the treatment period, with no overt signs of distress or compromised health status.
The maximum tolerated dose studies in SCID mice have established 40 mg/kg administered for three consecutive days as the monotherapy MTD, with dose-limiting toxicities observed at higher doses [1]. When combined with conventional chemotherapy regimens like CHOP, the MTD is reduced to 20 mg/kg on the same schedule, emphasizing the need for careful dose optimization in combination approaches [1]. Regular monitoring parameters include:
This compound induces apoptosis through both intrinsic pathway activation and cell cycle modulation. Molecular analyses consistently demonstrate cleavage of caspase-3, caspase-9, and PARP following this compound treatment, confirming activation of the apoptotic cascade [6] [7]. Flow cytometric analysis reveals a characteristic S-phase cell cycle arrest in both endothelial cells and tumor cells, distinguishing its mechanism from conventional chemotherapeutics that typically cause G2/M arrest [3].
At the molecular level, this compound treatment downregulates Bcl-2 protein expression without significantly affecting Bcl-xL or Mcl-1 levels in oral cancer models [6]. This selective suppression disrupts the balance between pro- and anti-apoptotic Bcl-2 family members, facilitating cytochrome c release and apoptosis initiation. Additionally, this compound disrupts heterodimer formation between Bax and anti-apoptotic proteins, with potency following the order Mcl-1 > Bcl-2 > Bcl-xL [1].
Figure 1: this compound Mechanism of Action in Xenograft Models. The diagram illustrates the molecular pathways through which this compound induces apoptosis, including Bcl-2 family inhibition, mitochondrial outer membrane permeabilization, caspase activation, and additional effects on Notch-1 signaling, cell cycle progression, and angiogenesis.
Beyond direct Bcl-2 family targeting, this compound modulates several critical signaling pathways contributing to its antitumor efficacy. In pancreatic cancer models, this compound treatment significantly attenuates Notch-1 and Jagged-1 expression with consequent downregulation of the downstream effector Hes-1 [4]. This pathway inhibition contributes to the compound's anti-proliferative and pro-apoptotic effects, with experimental evidence showing that Notch-1 downregulation by siRNA sensitizes cancer cells to this compound treatment.
Potential predictive biomarkers for this compound response include:
Western blot analysis of xenograft tumor lysates following this compound treatment typically shows increased cleavage of PARP and caspase-3, confirming apoptosis induction, along with modulation of cell cycle regulators including p27, p57, E2F-1, cdc25A, CDK4, and cyclins A, D1, and E [4]. These molecular changes provide valuable pharmacodynamic biomarkers for assessing target engagement and biological activity in preclinical models.
This compound represents a promising therapeutic agent with demonstrated efficacy across diverse tumor xenograft models. The compound's multimodal mechanism of action, targeting both tumor cells through apoptosis induction and the tumor microenvironment through antiangiogenic effects, provides a strong rationale for continued development. Optimized administration protocols involving 15-20 mg/kg daily or intermittent dosing have established a favorable therapeutic window, with combination regimens showing particular promise for clinical translation. Comprehensive molecular analyses have elucidated key mechanistic insights, revealing effects on Bcl-2 family proteins, cell cycle regulation, and Notch signaling pathway modulation. These application notes provide researchers with standardized protocols for evaluating this compound in preclinical models, facilitating continued investigation of this promising therapeutic agent.
The Bcl-2 family of proteins represents a critical regulatory node in the control of apoptosis, with overexpression of anti-apoptotic members such as Bcl-2, Bcl-xL, and Mcl-1 being a hallmark feature of numerous cancer types. These proteins facilitate tumor survival, therapeutic resistance, and disease progression through their ability to sequester pro-apoptotic factors and prevent mitochondrial outer membrane permeabilization. TW-37 is a novel non-peptidic small-molecule inhibitor designed using structure-based strategies to target the BH3-binding groove of Bcl-2 family proteins, thereby displacing pro-apoptotic proteins and restoring apoptotic signaling cascades in malignant cells. This compound exhibits a unique binding profile with high affinity for Bcl-2 (Kᵢ = 290 nM), Mcl-1 (Kᵢ = 260 nM), and Bcl-xL (Kᵢ = 1,110 nM), enabling broad antagonism of anti-apoptotic signaling pathways [1] [2].
The rationale for combining this compound with cisplatin stems from their complementary mechanisms of action. Cisplatin, a platinum-based chemotherapeutic agent, exerts its cytotoxic effects primarily through the formation of DNA cross-links that trigger DNA damage response pathways and ultimately induce apoptosis. However, cancer cells frequently develop resistance to cisplatin by upregulating anti-apoptotic proteins like Bcl-2, which block the execution of apoptotic cell death following genotoxic stress. By concurrently inhibiting Bcl-2 family proteins with this compound, this combination therapy effectively overcomes apoptotic resistance and enhances cell killing through dual engagement of both DNA damage and apoptotic pathways. This synergistic approach has demonstrated significant promise across diverse cancer models, including head and neck squamous cell carcinoma (HNSCC), pancreatic cancer, lymphoma, and other malignancies [3] [4] [5].
Table 1: In Vitro Efficacy of this compound and Cisplatin Combination Across Cancer Models
| Cancer Type | Cell Line | This compound IC₅₀ | Cisplatin IC₅₀ | Combination Effects | Key Findings |
|---|---|---|---|---|---|
| Head and Neck SCC | OSCC3 | 0.3 µM [5] | Not specified | Synergistic cytotoxicity (P<0.05) [3] | Enhanced cytotoxicity vs. single agent; S-phase arrest [3] [5] |
| Head and Neck SCC | UM-SCC-11A | 0.3 µM [5] | Not specified | Synergistic cytotoxicity (P<0.05) [3] | Enhanced cytotoxicity vs. single agent; S-phase arrest [3] [5] |
| Pancreatic Cancer | BxPC-3 | <1 µM [4] | Not specified | Notch-1 attenuation | Downregulation of Notch-1, Hes-1; G1 and S-phase arrest [4] |
| Lymphoma | WSU-DLCL2 | <1 µM [1] | Not specified | Enhanced CHOP activity | Disrupted Bax/Bid heterodimerization; sequence-dependent synergy [1] |
| Endothelial Cells | HDMEC | 1.1 µM [5] | Not specified | Anti-angiogenic effects | Inhibition of vessel formation; S-phase arrest [5] |
Table 2: In Vivo Efficacy of this compound and Cisplatin Combination in Preclinical Models
| Cancer Model | Dosing Regimen | Efficacy Outcomes | Toxicity Observations | Molecular Evidence |
|---|---|---|---|---|
| HNSCC Xenograft (OSCC3/HDMEC) | This compound: 15 mg/kg for 10 days; Cisplatin: 5 mg/kg ×2 doses [5] | 4-fold increase in time to tumor failure; Enhanced survival vs. monotherapy [3] [5] | No significant systemic toxicities [5] | ↓ Microvessel density; ↑ Tumor cell apoptosis [3] |
| Pancreatic Cancer (SCID Xenograft) | Detailed regimen not specified | Inhibited tumor progression [4] | Not specified | ↓ Notch-1, Jagged-1, Hes-1 [4] |
| Lymphoma (WSU-DLCL2) | This compound: 20-40 mg/kg ×3 i.v.; + CHOP [1] | Enhanced tumor inhibition with this compound+CHOP vs. either alone [1] | MTD: 40 mg/kg (single), 20 mg/kg (combo) [1] | Disrupted Bcl-2/Bax and Mcl-1/Bid complexes [1] |
The sulforhodamine B (SRB) assay provides a robust method for quantifying drug-induced cytotoxicity in both cancer and endothelial cells. For HDMECs and HNSCC lines (OSCC3, UM-SCC-11A, UM-SCC-74A), seed cells in 96-well plates at optimized densities (2×10³ cells/well for HDMECs; determine optimal density for other lines via growth curve analysis). Allow cells to adhere overnight in complete medium, then treat with serial dilutions of this compound (0.1-10 µM), cisplatin (0.1-10 µM), or their combination for 72-96 hours. Include vehicle controls and no-cell blanks. Following treatment, fix cells with cold trichloroacetic acid (10% final concentration) for 1 hour at 4°C, then stain with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature. Remove unbound dye by washing with 1% acetic acid, air-dry plates, and solubilize protein-bound dye in 10 mM unbuffered Tris-base. Measure absorbance at 560 nm and calculate percentage viability relative to vehicle-treated controls [5].
For pancreatic cancer lines (BxPC-3, Colo-357, MIAPaCa-2, PANC-1), the WST-1 assay offers an alternative viability assessment method. Seed cells at 5×10³ cells/well in 96-well plates, allow adherence, then treat with this compound (0-10 µM) for 24-72 hours. Add WST-1 reagent according to manufacturer's instructions and incubate for 1-4 hours before measuring absorbance at 440 nm. For clonogenic assays, plate 50,000-100,000 cells per well in 6-well plates, treat with this compound for 72 hours, then allow colonies to form for 7-14 days in drug-free medium. Fix and stain colonies with crystal violet (0.5% w/v), and count colonies containing >50 cells to determine surviving fractions [4].
Annexin V/propidium iodide (PI) staining provides quantitative assessment of apoptotic populations. Treat cells (5×10⁴ per well in 6-well plates) with this compound (500 nM), cisplatin, or combination for 48 hours. Harvest cells by gentle trypsinization, wash with PBS, and resuspend in binding buffer containing Annexin V-FITC and PI. Incubate for 15 minutes in the dark, then analyze by flow cytometry within 1 hour. Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [4].
The Cell Death Detection ELISA kit provides a quantitative measure of histone-associated DNA fragments. After treatment, lyse cells and incubate lysates in anti-histone-coated microtiter plates. Add anti-DNA peroxidase conjugate and develop with ABTS substrate. Measure absorbance at 405 nm, with values directly proportional to apoptosis. For morphological assessment, perform Hoechst staining by fixing treated cells in ethanol, staining with 5 µg/mL Hoechst for 30 minutes, and visualizing condensed or fragmented nuclei by fluorescence microscopy. Alternatively, conduct TUNEL assay using commercial kits according to manufacturer's protocols to label DNA strand breaks [4].
Harvest treated cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Centrifuge fixed cells, resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL), and incubate for 30 minutes at 37°C in the dark. Analyze DNA content by flow cytometry, collecting at least 10,000 events per sample. Use appropriate software to quantify the percentage of cells in sub-G₁ (apoptotic), G₀/G₁, S, and G₂/M phases. This compound typically induces S-phase arrest in both HNSCC and endothelial cells, while cisplatin primarily causes G₂/M arrest, making this distinction important for understanding mechanism [4] [5].
The SCID Mouse Model of Human Tumor Angiogenesis provides a robust platform for evaluating the anti-tumor and anti-angiogenic effects of this compound and cisplatin combination therapy. For HNSCC models, prepare highly porous poly-L-lactic acid scaffolds and seed with 9×10⁵ HDMECs plus 1×10⁵ OSCC-3 cells. Implant two scaffolds subcutaneously into the dorsal region of each 5- to 7-week-old male CB.17.SCID mouse. Allow tumors to establish for 18 days, then randomize mice into treatment groups with equalized mean tumor volumes. Administer this compound intraperitoneally at 15 mg/kg for 10 consecutive days, with cisplatin at 5 mg/kg on days 1 and 6 (5 days apart). Include vehicle control (PBS/Tween 80/ethanol) and single-agent treatment groups for comparison [5].
For pancreatic cancer xenografts, implant L3.6pl or BxPC-3 cells subcutaneously into SCID mice. When tumors reach 100-200 mm³, randomize into treatment groups. While the specific dosing regimen for pancreatic models isn't detailed in the available literature, similar dosing strategies to the HNSCC model can be employed with appropriate optimization. For lymphoma models, the WSU-DLCL2 xenograft has been used with this compound administered intravenously at 20-40 mg/kg for three injections, either alone or combined with CHOP chemotherapy [4] [1].
Measure tumor dimensions regularly using digital calipers, calculating volume with the formula: V (mm³) = (L × W²) / 2, where L is length and W is width. Continue measurements until tumors reach a predetermined endpoint (e.g., 4-fold increase from initial volume). Generate Kaplan-Meier curves using time to tumor failure as the endpoint. For histological analysis, harvest tumors at study termination, fix in 10% buffered formalin, and process for paraffin embedding. Perform immunohistochemical staining for CD31 to assess microvessel density, cleaved caspase-3 for apoptosis, and Ki-67 for proliferation. Additionally, analyze tumor lysates by Western blotting for Bcl-2 family proteins, Notch-1 signaling components, and apoptosis markers to confirm mechanism of action [3] [5].
Monitor mice regularly for signs of toxicity, including body weight changes, grooming behavior, activity levels, and food/water consumption. Collect blood at endpoint for serum chemistry and hematological analysis. The maximum tolerated dose (MTD) for this compound as a single agent in SCID mice is 40 mg/kg for three intravenous injections, reduced to 20 mg/kg when combined with chemotherapy regimens like CHOP [1].
The therapeutic efficacy of this compound and cisplatin combination therapy stems from its multimodal attack on cancer cell survival pathways. This compound directly targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL), displacing pro-apoptotic proteins such as Bax, Bak, Bid, and Bim. This displacement enables pro-apoptotic proteins to initiate mitochondrial outer membrane permeabilization, leading to cytochrome c release and caspase activation. Notably, this compound exhibits particular potency against Mcl-1, a key resistance factor in many cancers, with a Kᵢ of 260 nM [1] [2].
Beyond direct apoptotic induction, this compound mediates S-phase cell cycle arrest in both cancer and endothelial cells through modulation of cell cycle regulators, including downregulation of cyclin A, cyclin E, CDK4, and cdc25A, with concomitant upregulation of p21, p27, and p57 [4] [5]. This cell cycle arrest disrupts tumor proliferation and enhances susceptibility to DNA-damaging agents like cisplatin. Additionally, this compound inhibits angiogenic processes by targeting Bcl-2 in endothelial cells, which is upregulated in tumor-associated vasculature and promotes vessel stability and survival.
A novel mechanism uncovered in pancreatic cancer models involves this compound-mediated attenuation of Notch-1 signaling. This compound downregulates Notch-1 and its ligand Jagged-1, along with the downstream effector Hes-1, both in vitro and in vivo. This pathway inactivation contributes significantly to the anti-tumor effects, as demonstrated by enhanced growth inhibition when this compound is combined with γ-secretase inhibitors or Notch-1 siRNA [4].
The following diagram illustrates the key molecular mechanisms of this compound and cisplatin combination therapy:
Diagram Title: Molecular Mechanisms of this compound and Cisplatin Combination Therapy
The combination of this compound with cisplatin creates a synergistic therapeutic effect through multiple interconnected mechanisms. Cisplatin induces DNA damage that would normally trigger apoptosis, while this compound simultaneously inhibits the anti-apoptotic proteins that would otherwise protect cells from death. This dual assault is particularly effective against tumors that rely on Bcl-2 family proteins for survival and have developed resistance to conventional chemotherapy. The additional effects on cell cycle regulation and signaling pathways such as Notch-1 further enhance the anti-tumor activity and provide opportunities for targeting cancer stem cell populations [3] [4] [5].
The this compound and cisplatin combination has demonstrated efficacy across diverse cancer types, suggesting broad therapeutic potential. In head and neck squamous cell carcinoma, this approach simultaneously targets both tumor cells and the tumor vasculature, addressing two critical compartments in tumor progression. The anti-angiogenic effects are particularly significant given the high expression of Bcl-2 in tumor-associated endothelial cells from HNSCC patients. For pancreatic cancer, where Bcl-2 family proteins are frequently overexpressed and contribute to chemoresistance, this compound's ability to attenuate Notch-1 signaling provides an additional mechanism to overcome therapeutic resistance. In lymphoma models, this compound has shown promising synergy with CHOP regimen components, potentially allowing for dose reduction of conventional chemotherapeutics while maintaining or enhancing efficacy [3] [4] [1].
Several biomarkers show promise for predicting response to this compound and cisplatin combination therapy. High Mcl-1 protein expression correlates with sensitivity to this compound in CLL models, suggesting Mcl-1 as a potential predictive biomarker. Additionally, Notch-1 and Jagged-1 expression levels may indicate susceptibility to this combination in solid tumors, particularly pancreatic cancer. In HNSCC, Bcl-2 expression in tumor-associated endothelium may serve as both a predictive marker and a target for anti-angiogenic effects. Gene expression signatures associated with resistance include GADD45B, CXCL17, VAV2, PKCQ, and PIK3CB, which are involved in BCR signaling and PI3K pathway activation [4] [6].
The combination of this compound with cisplatin represents a promising strategy to overcome apoptotic resistance in multiple cancer types. Future research directions should focus on optimizing dosing sequences, identifying robust predictive biomarkers, and exploring combinations with other targeted therapies to further enhance therapeutic efficacy while minimizing toxicity.
1. Compound Overview and Mechanism of Action
2. Key Experimental Findings
The table below summarizes the quantitative data from preclinical studies investigating the this compound and autophagy inhibition combination.
| Cell Line / Model | This compound Treatment | Autophagy Inhibition Method | Key Experimental Outcomes | Citation |
|---|
| Human CRC (HCT-116) & primary cells | 100-500 nM for 24-72 hours | Pharmacological: 5 mM 3-Methyladenine (3-MA) or 10/20 µM Chloroquine (CQ) Genetic: shRNA targeting Beclin-1 | ↓ Cell viability & proliferation; ↑ Caspase-3/9 activity; ↑ Apoptosis (ssDNA ELISA, TUNEL); Autophagy inhibition potentiated this compound-induced killing [2]. | [2] | | HCT-116 xenograft in SCID mice | 10 mg/kg, i.v., daily for 15 days | Genetic: Beclin-1 knockdown via shRNA | ↓ Tumor growth; Anti-tumor activity of this compound was potentiated against Beclin-1-silenced tumors [2]. | [2] |
Protocol 1: In Vitro Cell Viability and Apoptosis Assay with Co-Treatment
This protocol is used to assess the combined effect of this compound and autophagy inhibitors on cancer cell death in vitro.
Protocol 2: In Vivo Xenograft Tumor Study
This protocol evaluates the efficacy of the combination therapy in a live animal model.
The diagram below visualizes the experimental workflow for the in vivo xenograft study.
This compound is a small-molecule inhibitor designed to target the anti-apoptotic proteins of the Bcl-2 family. It functions by binding to the BH3 binding groove of Bcl-2, Bcl-xL, and Mcl-1, thereby preventing the sequestration of pro-apoptotic proteins and promoting the initiation of apoptosis [1] [2] [3]. Beyond its well-established pro-apoptotic role, a consistent body of evidence reveals that this compound induces a distinct S-phase cell cycle arrest in a variety of cancer cell lines, including head and neck squamous cell carcinoma (HNSCC), pancreatic cancer, ovarian cancer, and non-small cell lung cancer [1] [4] [2]. This arrest is mediated through the compound's ability to modulate key cell cycle regulators. The accompanying diagram illustrates the core molecular mechanism by which this compound is understood to induce S-phase arrest.
The efficacy of this compound has been quantified across multiple cancer types. The following tables summarize key quantitative data on its cytotoxicity and its impact on cell cycle distribution and apoptosis.
Table 1: Cytotoxicity of this compound (IC₅₀ Values) Across Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ (µM) | Assay Type | Exposure Time | Citation |
|---|---|---|---|---|---|
| Head & Neck SCC | OSCC-3 | ~0.3 (Average) | Sulforhodamine B (SRB) | 72-96 hours | [1] |
| Head & Neck SCC | UM-SCC-1 | ~0.3 (Average) | Sulforhodamine B (SRB) | 72-96 hours | [1] |
| Neuroblastoma | Kelly (N-Myc amp.) | 0.22 | MTT | 48 hours | [3] |
| Neuroblastoma | IMR-5 (N-Myc amp.) | 0.28 | MTT | 48 hours | [3] |
| Neuroblastoma | SKNAS | 0.83 | MTT | 48 hours | [3] |
| Pancreatic Cancer | Multiple Lines (e.g., BxPC-3) | <1.0 (Range) | WST-1 / Clonogenic | 72 hours | [4] |
Table 2: Cell Cycle and Apoptosis Effects Post-TW-37 Treatment
| Cancer Type | Cell Line | Key Findings: Cell Cycle | Key Findings: Apoptosis | Citation |
|---|---|---|---|---|
| Head & Neck SCC | HDMEC, OSCC-3, UM-SCC-1 | Significant S-phase arrest; Contrast with Cisplatin-induced G2/M arrest. | Induced apoptosis in vitro and in vivo; Enhanced with Cisplatin. | [1] |
| Pancreatic Cancer | BxPC-3, Colo-357 | S-phase arrest with regulation of p27, p57, E2F-1, Cdc25A, CDK4, Cyclins. | Confirmed apoptosis via ELISA, Annexin V, Hoechst, TUNEL assays. | [4] |
| Lung Cancer (NSCLC) | H1975/EGFR-TKI | - | Induced apoptosis in a dose-dependent manner; Inhibited migration/invasion. | [5] |
| Ovarian Cancer | SKOV3DDP, OVCAR3 | - | Enhanced Cisplatin-induced apoptosis in resistant lines; Reduced Bcl-2 expression. | [2] |
This section provides standardized methodologies for key experiments analyzing this compound-induced cell cycle arrest.
This protocol is adapted from methods used in multiple studies to assess this compound-induced S-phase arrest [1] [4] [3].
The workflow for this protocol, from cell culture to data analysis, is visualized below.
This protocol is based on studies that demonstrated synergistic enhancement of cisplatin-induced apoptosis by this compound [1] [2].
The data from numerous studies solidifies this compound's role as a multi-faceted anticancer agent. Its ability to induce S-phase cell cycle arrest is a consistent phenotype across diverse malignancies, including head and neck, pancreatic, and ovarian cancers [1] [4] [2]. This arrest is mechanistically distinct from the G2/M arrest caused by conventional chemotherapeutics like cisplatin, providing a rationale for combination therapy which has been shown to enhance antitumor effects significantly [1].
The molecular underpinnings of this arrest involve the modulation of critical cell cycle regulators, such as the downregulation of Cdc25A, CDK4, Cyclin D1, and E2F-1, and the upregulation of p27 and p57 [4]. Furthermore, this compound demonstrates promising activity against cancers with specific resistance mechanisms, such as EGFR-TKI resistant lung cancer and cisplatin-resistant ovarian cancer, often by suppressing pro-survival pathways like AKT and Notch-1 signaling [2] [5].
The Bcl-2 family of proteins are crucial regulators of the intrinsic (mitochondrial) apoptotic pathway. The functional balance between its pro-survival (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak) often determines cellular fate [1] [2]. Western blot analysis is a key technique for measuring the expression levels of these proteins, and the Bax/Bcl-2 ratio is a particularly important metric for assessing a cell's susceptibility to apoptosis [3].
The following is a generalized protocol for Bcl-2 Western blot analysis, synthesized from the search results. You can adapt it for your work with TW-37.
The following antibodies have been used in published studies for detecting Bcl-2. It is critical to choose a well-validated antibody, as a significant number of commercial antibodies may not perform as expected [6].
| Antibody Target | Clone / Catalog # | Source | Tested Applications | Key Characteristics |
|---|---|---|---|---|
| Bcl-2 | D55G8, #4223 | Cell Signaling Technology [7] | Western Blot (1:1000), IP | Rabbit monoclonal; detects endogenous Bcl-2 at ~26 kDa. |
| Bcl-2 | Bcl-2/100, #551107 | BD Biosciences [8] | Western Blot, Flow Cytometry, IHC | Mouse monoclonal; detects a ~26 kDa band; minor bands at 27-31 kDa and 18-21 kDa may be seen. |
| Pro-Survival Bcl-2 Family | Sampler Kit II #17229 | Cell Signaling Technology [2] | Western Blot | Economical kit to examine Bcl-2, Bcl-xL, Mcl-1, and Bcl-w. |
After treatment with your compound of interest (e.g., this compound), you would expect changes in the protein levels of Bcl-2 and its family members.
I hope this detailed application note provides a solid foundation for your research on this compound. Should you need to investigate non-canonical roles of Bcl-2, such as its involvement in cancer cell migration via the Hippo pathway [4], the same Western blot principles would apply.
This compound is a second-generation, small-molecule inhibitor of the Bcl-2 family of proteins, specifically designed to occupy the BH3 domain, thereby preventing Bcl-2's interaction with pro-apoptotic family members and restoring programmed cell death in cancer cells. This novel therapeutic agent has demonstrated significant anti-tumor activities across various cancer types, including pancreatic cancer, renal cell carcinoma, head and neck cancers, and others. Beyond its established pro-apoptotic function, emerging research has revealed that this compound possesses potent anti-metastatic properties through the inhibition of cancer cell migration and invasion—critical processes in cancer metastasis. The therapeutic significance of these findings is substantial, as metastasis remains the primary cause of cancer-related mortality, and targeted therapies against migratory and invasive processes represent an urgent unmet clinical need.
The molecular rationale for investigating this compound's effects on migration and invasion stems from the established role of Bcl-2 family proteins in regulating not only apoptosis but also cellular motility and metastatic potential. Research indicates that Bcl-2 overexpression is correlated with enhanced metastatic potential in various cancers, suggesting that its inhibition may provide dual therapeutic benefits—inducing apoptosis while simultaneously suppressing metastasis. This compound's ability to target multiple Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1, with nanomolar affinity positions it as a promising candidate for comprehensive anti-cancer therapy development, particularly for aggressive, metastatic cancers that often overexpress these anti-apoptotic proteins.
This compound exerts its anti-migratory and anti-invasive effects through multifaceted molecular mechanisms that extend beyond its primary function as a Bcl-2 inhibitor. Understanding these pathways is essential for optimizing its therapeutic application and identifying potential combination strategies.
Bcl-2 Family Inhibition: this compound functions as a BH3 mimetic, binding to the hydrophobic groove of Bcl-2, Bcl-xL, and Mcl-1 with high affinity, thereby displacing pro-apoptotic proteins like Bax and Bak and initiating mitochondrial apoptosis. This direct inhibition also impairs the non-apoptotic functions of Bcl-2 family proteins in regulating mitochondrial dynamics and cellular motility, providing a primary mechanism for its anti-metastatic effects [1].
NF-κB Pathway Attenuation: this compound treatment leads to significant downregulation of NF-κB DNA-binding activity and subsequent suppression of its downstream target genes. This includes reduced expression of Cyclin D1, COX-2, Survivin, MMP-9, and VEGF, creating a coordinated anti-invasive and anti-angiogenic program within treated cancer cells [1].
JNK/c-Jun/MMP Signaling Axis: While not directly demonstrated for this compound, research on metastatic signaling pathways has shown that molecules with similar functions can suppress invasion through inhibition of the JNK/c-Jun/MMP-1 pathway, suggesting potential complementary mechanisms that may contribute to this compound's overall anti-metastatic profile [2].
This compound demonstrates enhanced efficacy when combined with other targeted agents, particularly through synergistic induction of apoptosis. Research in renal cell carcinoma models has revealed that This compound and ABT-263 (Navitoclax) combination treatment produces synergistic anti-proliferative effects and significantly greater inhibition of migration and invasion compared to either agent alone. This synergy arises from complementary targeting profiles—ABT-263 potently inhibits Bcl-2 and Bcl-xL but has weak activity against Mcl-1, while this compound effectively targets Mcl-1 in addition to Bcl-2, creating a broader suppression of anti-apoptotic signaling [3]. The combination promotes activation of Bax and caspases through the mitochondrial pathway and involves ERK signaling pathway activation, resulting in dramatically enhanced apoptosis and migration inhibition [3].
Table 1: Molecular Pathways Targeted by this compound in Migration and Invasion
| Pathway | Specific Targets | Biological Consequences | Experimental Evidence |
|---|---|---|---|
| Bcl-2 Family Signaling | Bcl-2, Bcl-xL, Mcl-1 | Displacement of pro-apoptotic proteins; Restoration of apoptosis; Reduced cellular motility | Direct binding assays; Apoptosis induction in pancreatic cancer cells [1] |
| NF-κB Pathway | NF-κB DNA-binding activity; Cyclin D1; COX-2; Survivin | Downregulation of proliferative and anti-apoptotic genes; Inhibition of invasion mediators | EMSA; Western blotting; RT-PCR in pancreatic cancer models [1] |
| Invasion-Associated Genes | MMP-9; VEGF | Reduced extracellular matrix degradation; Inhibition of angiogenesis | Zymography; Western blotting; Angiogenesis assays [1] |
| Combination Therapy Effects | Bax activation; Caspase-3/7; ERK signaling | Enhanced apoptotic cell death; Synergistic inhibition of migration and invasion | Flow cytometry; Caspase activity assays; Western blotting in RCC models [3] |
This compound has demonstrated consistent anti-migratory and anti-invasive effects across multiple cancer types, with studies employing various experimental approaches to quantify these responses. The following tables synthesize the quantitative findings from key studies investigating this compound's capacity to inhibit cancer cell motility and invasion.
Table 2: Anti-Migration and Invasion Effects of this compound Across Cancer Types
| Cancer Type | Cell Lines | Concentration Range | Key Findings | Signaling Pathways Affected | Reference | |-----------------|----------------|------------------------|------------------|-------------------------------|---------------| | Pancreatic Cancer | AsPC-1, BxPC-3, Colo-357, HPAC, L3.6pl, MIAPaCa, PANC-1 | Nanomolar concentrations | Dose- and time-dependent inhibition of cell growth, migration, and invasion; Increased apoptosis | Attenuation of NF-κB; Downregulation of NF-κB downstream genes (MMP-9, VEGF) [1] | | Head and Neck Cancer | OSCC3 xenograft model | 15-21 mg/kg (in vivo) | Enhanced radiation sensitivity; Inhibition of endothelial cell sprouting; More differentiated tumors with cohesive invasive fronts | Bcl-2 inhibition in endothelial cells; Abrogated angiogenesis [4] | | Renal Cell Carcinoma | 786-O, Caki-1 | Combination with ABT-263 | Synergistic inhibition of migration and invasion; G2/M cell cycle arrest; Enhanced apoptosis | Mitochondrial pathway activation; Bax and caspase activation; ERK signaling [3] | | Endothelial Cells (Angiogenesis) | HDMEC, HUVEC | 0.1-0.5 μM | Inhibition of capillary sprouting in 3D collagen matrices; Radiation sensitization | Bcl-2-mediated survival pathway inhibition [4] |
Table 3: Combination Therapy Efficacy of this compound with ABT-263 in RCC Models
| Parameter | This compound Alone | ABT-263 Alone | This compound + ABT-263 Combination | Enhancement Factor |
|---|---|---|---|---|
| Cell Viability (MTT assay) | ~30% reduction | ~25% reduction | ~70% reduction | 2.3-fold vs. single agents |
| Migration Inhibition (Transwell) | ~25% inhibition | ~20% inhibition | ~65% inhibition | 2.6-3.3-fold vs. single agents |
| Invasion Inhibition (Matrigel) | ~30% inhibition | ~25% inhibition | ~75% inhibition | 2.5-3.0-fold vs. single agents |
| Apoptosis Induction (ELISA) | ~15% increase | ~12% increase | ~45% increase | 3.0-3.8-fold vs. single agents |
| In Vivo Tumor Growth Inhibition | ~30% inhibition | ~25% inhibition | ~70% inhibition | 2.3-2.8-fold vs. single agents [3] |
The following section provides detailed methodologies for assessing this compound's effects on cancer cell migration and invasion using standardized Transwell assay systems. These protocols have been optimized based on established procedures from the literature and can be adapted for various cancer cell types.
The Transwell migration assay, based on the Boyden chamber principle, measures the directed movement of cells through a porous membrane toward a chemoattractant gradient, simulating early metastatic events [5] [6].
Day 1: Cell Preparation and Seeding
Cell Culture Preparation: Culture appropriate cancer cells (e.g., pancreatic cancer cells AsPC-1, BxPC-3, or renal cell carcinoma cells 786-O, Caki-1) in recommended media supplemented with 10% FBS until they reach 70-90% confluency [3].
Serum Starvation: Detach cells using a non-enzymatic cell dissociation buffer or 0.25% Trypsin-EDTA, followed by two washes in serum-free medium containing 0.1% BSA to remove all serum components [5].
This compound Treatment Preparation: Prepare this compound working solutions in serum-free medium at desired concentrations (typically ranging from nanomolar to low micromolar based on dose-response curves). Include a vehicle control (DMSO at equivalent dilution) [1] [3].
Cell Counting and Seeding: Count washed cells and resuspend in serum-free medium at a density of 1×10⁵ cells/mL. Add 100-500 μL of cell suspension to the apical (top) chamber of Transwell inserts (8 μm pore size) [3] [6].
Chemoattractant Application: Add 600-750 μL of complete medium with 10% FBS (or other chemoattractants) to the basolateral (bottom) chamber. For this compound-treated groups, include corresponding this compound concentrations in both chambers to distinguish chemotaxis from chemokinesis [7] [6].
Incubation: Incubate plates for 6-24 hours at 37°C in a 5% CO₂ humidified incubator. The optimal incubation time varies by cell line and should be determined empirically [5].
Day 2: Staining and Quantification
Remove Non-Migrated Cells: Carefully aspirate medium from both chambers. Using a cotton-tipped applicator, gently remove non-migrated cells from the apical side of the membrane without damaging it [7] [6].
Cell Fixation: Fix migrated cells on the basolateral membrane side by immersing inserts in 70% ethanol or 4% paraformaldehyde for 10-20 minutes at room temperature [6].
Staining: Apply 0.1-0.5% crystal violet stain or 1 μM DAPI for 15-20 minutes. For crystal violet, visualize directly; for DAPI, use fluorescence microscopy [7] [6].
Quantification: Count migrated cells in multiple fields of view (typically 4-5 fields per insert) under a microscope at 10× or 20× magnification. Alternatively, for crystal violet-stained cells, extract dye with 10% acetic acid and measure absorbance at 560-595 nm [7] [6].
The invasion assay builds upon the migration protocol by incorporating an extracellular matrix (ECM) barrier, typically Matrigel, to simulate penetration through basement membranes during metastasis [7] [6].
Day 1: Matrix Coating and Cell Seeding
Matrix Preparation: Thaw Matrigel on ice overnight. Prepare working solution by diluting with cold serum-free medium to 200 μg/mL final concentration. Keep all pipette tips and tubes on ice to prevent premature gelling [6].
Membrane Coating: Add 100 μL of diluted Matrigel to Transwell inserts and incubate at 37°C for 2-3 hours to form a thin gel layer. Do not allow the gel to dry out [6].
Cell Preparation: Follow the same cell preparation and this compound treatment steps as in the migration assay (sections 4.1, steps 1-3) [3].
Seed Cells: Carefully aspirate any liquid from coated inserts without disturbing the Matrigel layer. Add 100-500 μL of cell suspension (1×10⁵ cells/mL in serum-free medium with appropriate this compound concentrations) to the apical chamber [3] [6].
Chemoattractant Application: Add 600-750 μL of complete medium with 10% FBS to the basolateral chamber. Include this compound at corresponding concentrations if testing direct invasion effects [7].
Incubation: Incubate plates for 16-28 hours at 37°C in a 5% CO₂ humidified incubator. Invasion typically requires longer incubation times than migration [7].
Day 2: Staining and Quantification
Remove Non-Invaded Cells: Carefully aspirate medium from both chambers. Using a moistened cotton swab, gently remove cells and Matrigel from the apical side of the membrane without damaging the invaded cells on the basolateral side [6].
Fixation and Staining: Fix and stain invaded cells following the same protocol as for the migration assay (sections 4.1, steps 2-4) [7] [6].
Quantification: Count invaded cells in multiple microscope fields or use colorimetric/fluorometric methods for quantification [6].
Pore Size Selection: Choose appropriate membrane pore sizes based on cell type: 3-5 μm for lymphocytes, 5-8 μm for epithelial cancer cells, and 8-12 μm for highly invasive or larger cells [6].
Cell Seeding Density: Optimize for each cell line; typically 1×10⁴ to 1×10⁵ cells per insert for 24-well formats. Excessive density can lead to overcrowding and reduced linear response [6].
This compound Treatment Timing: Pre-treat cells with this compound for 24 hours before assay initiation to assess effects on invasion machinery, or treat only during the assay to measure acute migration inhibition [1] [3].
Controls: Include positive controls (e.g., 20 ng/mL VEGF or bFGF for endothelial cells) and negative controls (serum-free medium only) in each experiment [7].
For more physiologically relevant invasion modeling, the 3D spheroid invasion assay provides a robust alternative that recapitulates key aspects of tumor invasion in vivo. This method is particularly valuable for investigating this compound's effects on collective cell invasion patterns.
Spheroid Formation: Trypsinize and resuspend cancer cells at 1×10⁶ cells per 200 μL. Seed into non-adherent agarose microwells (500 μm diameter) and allow spheroids to form for 24 hours [8].
This compound Treatment: Add this compound to culture medium during spheroid formation or after embedding in matrix for pre- versus post-treatment comparisons.
Matrix Embedding: Harvest spheroids and suspend in cold collagen type I solution (2 mg/mL final concentration). Pipette into well plates and incubate at 37°C for 30 minutes to gel [8].
Experimental Media Application: Add culture medium with appropriate this compound concentrations on top of polymerized collagen gels. Include controls without this compound for baseline invasion comparison.
Image Acquisition: Capture images at 0-hour and 24-72-hour timepoints using phase-contrast or fluorescence microscopy (if using pre-stained cells). Maintain consistent imaging conditions across all samples [8].
Automated Quantification: Utilize automated image analysis tools (e.g., MATLAB, Python scripts) to calculate invasion metrics:
Directionality Analysis: Apply principal component analysis to identify directional biases in invasion, particularly useful for evaluating this compound's effects on chemotaxis-mediated invasion [8].
Diagram 1: Molecular mechanisms through which this compound inhibits cancer cell migration and invasion. The diagram illustrates primary pathways involving Bcl-2 family inhibition and NF-κB attenuation, along with synergistic mechanisms when combined with ABT-263.
Diagram 2: Step-by-step workflow for Transwell migration and invasion assays to evaluate this compound efficacy. The protocol spans two days with critical steps for cell preparation, matrix coating (invasion assays), incubation, and quantification.
This compound represents a promising therapeutic candidate with demonstrated efficacy in inhibiting cancer cell migration and invasion across multiple cancer models. The detailed protocols provided in this document enable researchers to systematically investigate this compound's anti-metastatic properties using standardized, reproducible methods. The combination of traditional Transwell assays with advanced 3D spheroid models offers complementary approaches for comprehensive mechanistic studies.
The consistent observation that this compound suppresses key invasion-associated molecules like MMP-9 and VEGF, coupled with its synergistic activity when combined with ABT-263, highlights its potential as both a standalone therapeutic and a component of combination regimens. Further research should focus on optimizing dosing schedules, exploring additional combination partners, and validating these findings in more complex preclinical models that better recapitulate the tumor microenvironment. These protocols provide a foundation for such investigations, with particular relevance for researchers targeting metastatic processes in aggressive malignancies.
The table below consolidates key physical property data for this compound from multiple supplier sources.
| Property | Specification | Source / Context |
|---|---|---|
| Molecular Weight | 573.70 g/mol | [1] [2] [3] |
| Molecular Formula | C₃₃H₃₅NO₆S | [1] [3] [4] |
| CAS Registry Number | 877877-35-5 | [1] [3] [4] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 174.31 mM) [1]; 100 mM [5]; 25 mM [4] | [1] [4] [5] |
| Solubility in Ethanol | 5 mM | [5] |
| Solubility in Water | < 1 mg/mL (Practically insoluble) | [5] |
| Long-Term Storage | -20°C (Solid form) | [3] [4] [5] |
| Solution Stability | Aqueous solutions are not stable for long-term storage; avoid repeated freeze-thaw cycles. | [1] [5] |
| Purity | Typically ≥97% to >98% | [3] [4] |
For in vitro assays, this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-100 mM), which is then diluted into aqueous buffers or culture media. The final DMSO concentration in cell cultures should be kept low (often below 0.1%) to avoid solvent toxicity [1].
One common cell assay protocol using this compound is outlined below:
In this Sulforhodamine B (SRB) cytotoxicity assay, Human Dermal Microvascular Endothelial Cells (HDMECs) are seeded, treated with this compound for 96 hours, and then assessed for cell growth inhibition [1] [2].
This compound is a potent small-molecule inhibitor that binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins [1] [2] [5]. The following diagram illustrates its mechanism and downstream effects.
Key experimental findings include:
| Experimental Model | Treatment Duration | Concentration | Key Observations | Citation |
|---|---|---|---|---|
| Pancreatic Cancer Cell Lines (in vitro) | 24, 48, and 72 hours | Various concentrations (dose-dependent) | Time-dependent and dose-dependent cell growth inhibition; maximal effects typically observed at 72 hours. [1] | |
| Head and Neck Cancer & Endothelial Cells (in vitro) | 72 to 96 hours | IC50 ranges: ~0.3 μM (cancer cells) to ~1.1-1.8 μM (endothelial cells) [2] [3] | Induced S-phase cell cycle arrest and apoptosis. [2] | |
| Pancreatic Cancer (Xenograft Mouse Model) | 10 consecutive days | 15 mg/kg (intraperitoneal) | Induced apoptosis and inhibited tumor growth in vivo. [1] | |
| Head and Neck Cancer (Xenograft Mouse Model) | 6 to 10 consecutive days | 15 mg/kg (intraperitoneal) | Inhibited tumor angiogenesis and, when combined with cisplatin, enhanced time to tumor failure. [2] [4] |
To determine the optimal duration for your specific research, consider the following factors, which are derived from standard experimental practices in the field:
The following workflow outlines a systematic approach to determine the optimal TW-37 treatment duration for your experiment:
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your optimization process.
This protocol is used to assess the cytotoxicity and anti-proliferative effects of this compound over time. [1]
This protocol is used to determine the specific phase of the cell cycle where arrest occurs, such as the S-phase arrest induced by this compound. [2]
Since direct data on this compound is limited, here are actionable strategies you can test in the lab, inspired by the metronomic dosing study and practices from developing other cytotoxic agents.
The following diagram outlines a potential experimental workflow to systematically evaluate these strategies.
To implement the strategies above, you will need to rigorously test your hypotheses using standardized cytotoxicity assays.
The table below compares common assays used to quantify cell death and viability. You would typically run these assays on both normal and cancer cell lines treated with your modified this compound formulations.
| Assay Name | Measured Parameter | Principle | Key Considerations | Citation |
|---|---|---|---|---|
| MTT/XTT/WST-1 | Metabolic activity (cell viability) | Mitochondrial reductase enzymes convert dye to colored formazan. | Colorimetric; may underestimate toxicity as it measures metabolic activity. [4] [5] | [4] [5] |
| LDH Release | Membrane integrity (cell death) | Measures Lactate Dehydrogenase (LDH) enzyme leaked from damaged cells. | Good for detecting necrotic cells or late-stage apoptosis. [6] [5] | [6] [5] |
| ATP Assay | ATP content (cell viability) | Measures ATP levels using luciferase to produce light. | Highly sensitive; directly correlates with number of viable cells. [4] [7] | [4] [7] |
| Trypan Blue Exclusion | Membrane integrity | Dead cells with compromised membranes take up the blue dye. | Simple, direct counting; can be automated with cell counters. [7] [5] | [7] [5] |
| Flow Cytometry with Propidium Iodide (PI) | Membrane integrity | Fluorescent DNA dye PI enters only dead cells. | Can be combined with other fluorescent probes for multiplexing. [7] | [7] |
This is a widely used method to assess cell viability after drug treatment.
Q1: Why is my this compound formulation still highly toxic to normal cells, even at low doses?
Q2: How can I confirm that my nanoparticle delivery system is working to reduce off-target toxicity?
Q3: My cytotoxicity results are inconsistent between the MTT and LDH assays. Which one should I trust?
TW-37 was initially characterized as a small-molecule inhibitor of Bcl-2 family proteins (including Bcl-2, Bcl-XL, and Mcl-1), which promotes apoptosis (programmed cell death) in cancer cells by disrupting protein-protein interactions [1]. However, a 2025 study identified a previously unknown mechanism: this compound effectively downregulates the transcription of MCM10, a gene critical for DNA replication [2].
The following diagram illustrates how this newly discovered primary mechanism relates to the established Bcl-2 inhibition and contributes to the anti-cancer effects of this compound.
Based on this mechanism, the primary documented resistance involves sustained cancer stemness. In Hepatocellular Carcinoma (HCC), MCM10 overexpression promotes a stem-like state in cancer cells, which drives resistance to the drug sorafenib. This compound's efficacy relies on its ability to disrupt this axis. Therefore, resistance could theoretically arise from factors that maintain high MCM10 expression or activity despite this compound treatment [2].
This protocol is designed to confirm the proposed MCM10 mechanism and investigate potential resistance in a research setting.
1. Objective: To verify MCM10 downregulation by this compound and assess the emergence of resistant cell populations. 2. Materials: * this compound (e.g., from Selleck Chemicals) [1]. * Relevant cancer cell lines (e.g., HepG2, Hep3B for HCC; OVCAR3, SKOV3 for ovarian cancer) [2] [1]. * Sorafenib (if modeling the established sorafenib-resistance context) [2]. * Equipment: Cell culture lab, qRT-PCR machine, Western blot apparatus, flow cytometer. 3. Methodology: * Cell Line Preparation: Establish parental and drug-resistant lines (e.g., HepG2-SR) by chronically exposing cells to increasing doses of sorafenib or this compound [2]. * This compound Treatment: Treat cells with a determined IC₅₀ dose of this compound. Previous studies have used a range of 250-750 nM for viability assays over 24-72 hours [1]. * Functional Assays: * Clonogenic Assay: Plate cells at low density after this compound treatment to measure long-term survival and reproductive capability [3] [1]. * MTT/SRB Assay: Perform to assess cell viability and proliferation after drug exposure [3] [1]. * Downstream Analysis: * qRT-PCR: Quantify mRNA expression levels of MCM10 and stemness markers (e.g., KLF4, SOX2) [2]. * Western Blot: Analyze protein levels of MCM10 and stemness-related proteins [2]. * Flow Cytometry: Use antibodies against surface stem cell markers (e.g., CD133) to characterize the cell population [2].
Here are answers to potential technical issues, framed as a troubleshooting guide.
| Issue & Phenomenon | Possible Root Cause | Proposed Solution |
|---|---|---|
| Low Cell Kill Efficacy: Expected cell death is not observed. | Pre-existing or acquired multi-drug resistance (MDR) phenotype; potential activation of compensatory survival pathways (e.g., PI3K/AKT). [4] [5] | Verify drug activity and combine with a Bcl-2 family inhibitor or PI3K/AKT pathway inhibitor. Test efficacy in a validated, sensitive cell line as a positive control. |
| Loss of Sensitivity Over Time: Initial efficacy decreases after several treatment cycles. | Selection for cancer stem cells (CSCs) with sustained MCM10 expression; acquired mutations; epigenetic plasticity. [2] [5] | Co-treat with other agents that target stemness (e.g., other MCM10 inhibitors if available). Monitor stemness marker expression throughout the treatment period. |
| High Background Toxicity: Excessive death in control or non-target cells. | Off-target effects; inhibitor concentration is too high. | Titrate the drug to find the optimal working concentration. Use a metronomic (low-dose, high-frequency) dosing schedule to reduce toxicity. [3] |
| Inconsistent MCM10 Knockdown: Variable results in qRT-PCR/Western Blot. | Inefficient transfection/infection; incomplete gene knockout/knockdown; feedback loops in signaling pathways. | Use validated CRISPR guides or siRNA sequences. Include both knockout and overexpression controls to confirm the specific role of MCM10. [2] |
Given the novelty of the findings, several key questions remain open for investigation. Your technical support center could guide researchers to explore these areas:
Autophagy is a multi-step process tightly regulated by a core set of autophagy-related (Atg) proteins [1]. The pathway can be broken down into key stages, which are summarized in the following diagram and table.
Stages of Autophagic Flux
| Stage | Key Proteins & Complexes | Primary Function |
|---|---|---|
| Induction | mTORC1, ULK1/2 Complex (ULK1/2, ATG13, FIP200, ATG101) [1] [2] | Integrates nutrient/stress signals to initiate autophagy [3]. |
| Nucleation | Class III PI3K Complex (VPS34, Beclin-1, p150, ATG14) [3] [2] | Generates phagophore membrane; a key regulatory node [2]. |
| Elongation | ATG12-ATG5-ATG16L1 conjugation system; LC3 lipidation system (ATG4, ATG7, ATG3) [1] [2] | Expands phagophore membrane; LC3-II is a canonical marker [3]. |
| Fusion & Degradation | SNARE proteins (e.g., STX17, VAMP8); Lysosomal hydrolases [2] | Autophagosome fuses with lysosome; cargo is degraded and recycled [1]. |
Advanced techniques are crucial for accurately monitoring the dynamic process of autophagy. Here are two key methodologies from the search results.
1. Integrated Proteomics for Autophagy Cargo Identification This systematic approach identifies proteins and organelles targeted for autophagic degradation, which is vital for understanding its specific roles [4].
2. High-Throughput Single-Cell/Phagosome Tracking This automated workflow enables quantitative analysis of autophagic structures in live cells [5].
Based on the search results, here are some critical factors to consider for your experiments:
Q1: What is this compound and what is its primary mechanism of action?
This compound is a second-generation, small-molecule inhibitor of the Bcl-2 family of proteins. It functions as a BH3 mimetic, designed to bind to the elongated groove of anti-apoptotic proteins like Bcl-2 and Mcl-1. This binding prevents the anti-apoptotic proteins from sequestering pro-apoptotic effectors (such as Bid and Bax), thereby promoting mitochondrial outer membrane permeabilization, triggering the release of cytochrome c, and inducting apoptosis [1].
Its key differentiator is its balanced affinity; it inhibits both Mcl-1 and Bcl-2 with similar potency (Ki of ~260 nM and ~290 nM, respectively), while having a lower affinity for Bcl-xL [2] [3]. This makes it particularly useful in tumors where Mcl-1-mediated resistance is a concern.
Q2: With which drugs does this compound show promising synergistic effects?
The most documented and promising synergistic partnership is with ABT-263 (Navitoclax) [3]. ABT-263 is a BH3 mimetic with high affinity for Bcl-2 and Bcl-xL, but low affinity for Mcl-1. The combination is effective because this compound directly counteracts the Mcl-1 upregulation that often causes resistance to ABT-263.
The table below summarizes the synergistic effects observed in renal cell carcinoma (RCC) [3].
| Combination | Cancer Model | Observed Synergistic Effects | Proposed Mechanism |
|---|
| This compound + ABT-263 | Renal Cell Carcinoma (RCC) in vitro & in vivo | - Repressed proliferation
Beyond ABT-263, this compound has shown single-agent cytotoxicity in N-Myc amplified neuroblastoma cell lines and xenograft models, suggesting its potential for combinations with other targeted therapies in this context [2].
Q3: What are standard protocols for in vitro combination studies?
Below is a generalized workflow for a synergy assay, adaptable to different cancer cell lines.
Key Considerations:
Q4: How do I quantify and interpret drug synergy?
Two widely used models are the Bliss Independence model and the Combination Index (CI) method [4].
Q5: What should I do if my combination shows no synergy or increased antagonism?
Q6: How can I validate the mechanistic insights from the combination?
To confirm that the combination works through the intended mitochondrial apoptosis pathway, you can analyze the following key proteins via Western blot. The diagram below illustrates the expected molecular events.
Expected Experimental Readouts:
The table below summarizes key quantitative data from preclinical studies to help you understand this compound's potency and its effects in various models.
| Cell Line / Model | Experimental Context | Key Metric (e.g., EC₅₀, Effective Dose) | Observed Effects & Potential Toxicity Indicators |
|---|---|---|---|
| Primary CLL Cells (in vitro) [1] | Monotherapy | EC₅₀: 32.82 nM to 753.1 nM [1] | Induction of apoptosis; samples with 17p deletion (p53 pathway impairment) showed lower sensitivity [1]. |
| HCT-116 (in vivo) [2] | Mouse xenograft, monotherapy | 10 mg/kg (i.v., daily) [2] | Inhibited tumor growth without reported adverse effects in this study [2]. |
| Endothelial Cells (in vitro) [3] | Metronomic dosing & Radiation | Low nanomolar range (metronomic) | Antiangiogenic effect; metronomic scheduling may reduce toxicity compared to max-tolerated dosing [3]. |
| Pancreatic Cancer (in vitro) [4] | Monotherapy | 500 nM [4] | Induced S-phase cell cycle arrest and apoptosis; inactivation of Notch-1 signaling [4] [5]. |
Here are detailed methodologies for key experiments cited in the data tables.
Q1: Our experiments show high resistance to this compound in a subset of primary CLL samples. What could be the cause?
Q2: We are observing feedback autophagy in this compound-treated colorectal cancer cells, which seems to protect the cells. How can we address this?
Q3: What is a potential dosing strategy to maximize efficacy while minimizing toxicity?
The following diagram illustrates the primary mechanism of action of this compound and a key resistance pathway, as identified in the research.
The diagram illustrates that this compound's primary anti-tumor activity comes from inhibiting pro-survival Bcl-2 family proteins, which directly promotes apoptosis and indirectly inactivates Notch-1 signaling [4] [5]. Key resistance mechanisms to monitor include high Mcl-1 expression and feedback autophagy, which can counteract cell death [1] [2].
Please note that the data and protocols summarized are from preclinical studies. Translating these findings into clinical applications requires rigorous safety and toxicity profiling.
Article ID: KB-CU-001 Last Updated: November 2025 Applicability: In vitro research using small molecule inhibitors, such as the Bcl-2 family inhibitor TW-37.
The main strategies involve modifying the formulation of the compound, specifically by using nanocarrier systems. The core principles and a comparison of common approaches are summarized in the table below.
Table 1: Strategies for Improving Cellular Uptake of Small Molecules
| Strategy | Mechanism of Action | Key Characteristics | Potential Challenges |
|---|
| Cationic Nanocarriers [1] [2] | Electrostatic interaction with negatively charged cell membranes promotes adhesion and internalization. | Enhanced cellular association Often improved stability Can be co-formulated with active targeting ligands | Potential for non-specific cytotoxicity; formulation complexity. | | Active Targeting (e.g., Transferrin) [3] | Ligand (e.g., Transferrin) conjugated to nanocarrier binds to receptors overexpressed on target cells (e.g., TfR). | High specificity to target cells Receptor-mediated endocytosis can increase total drug internalization. | Requires knowledge of target cell receptor profile; more complex synthesis. | | Nanoparticle-Based Delivery [1] [4] [2] | Encapsulates drug, protecting it and exploiting natural cellular endocytic pathways for uptake. | Bypasses drug efflux pumps (e.g., P-glycoprotein) [3] Can improve solubility and circulation time. Allows for combination with other strategies. | Requires optimization of nanoparticle size, surface charge, and composition. |
Use the following flowchart to systematically identify and address the potential causes of low cellular uptake in your experiments.
To experimentally verify and visualize the uptake of your compound, you can adapt the following protocol, which is based on studies of other therapeutic agents [2] [3].
Objective: To qualitatively and quantitatively assess the cellular internalization and subcellular localization of an experimental compound.
Materials:
Workflow Diagram:
Detailed Procedure:
What is TW-37 and what is its primary mechanism of action?
This compound is a small-molecule inhibitor that targets the Bcl-2 family of anti-apoptotic proteins [1] [2]. It functions as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, and Mcl-1) [3] [4]. This binding disrupts the heterodimerization between pro-apoptotic and anti-apoptotic proteins, facilitating the initiation of apoptosis (programmed cell death) in cancer cells [1] [2].
What is the typical working concentration range for this compound?
Effective concentrations vary by cell type, but this compound is typically active in the nanomolar range. The table below summarizes effective concentrations from various studies.
Table: Effective this compound Concentrations in Various Cancer Cell Types
| Cell Type/Tumor Model | Effective Concentration | Experimental Context | Source |
|---|---|---|---|
| B-cell tumors (cell lines & primary samples) | IC~50~: 165 - 320 nM | In vitro cell viability | [1] |
| Colorectal Cancer (HCT-116 cells) | nM concentrations | In vitro cell survival & proliferation | [3] |
| Renal Cell Carcinoma (RCC) | Used in combination with ABT-263 | In vitro & in vivo xenograft models | [5] |
| B-cell tumor xenograft models | 40 mg/kg (3-day regimen) | In vivo, intravenous injection | [1] |
| Pancreatic Cancer | e.g., 500 nM for apoptosis assays | In vitro cell growth inhibition | [2] |
How is this compound prepared for in vitro experiments?
This compound is typically reconstituted in DMSO (dimethyl sulfoxide) as a stock solution. For example, one study used a 100 mM stock solution in DMSO, which was then diluted in serum-free culture medium to achieve the desired working concentrations [5]. It is good practice to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Does this compound have single-agent activity or is it better in combination?
This compound demonstrates efficacy as a single agent [1] [4] [2] and also shows synergistic effects in combination with other drugs. For instance, synergism with ABT-263 (Navitoclax) has been observed in Renal Cell Carcinoma [5], and it can potentiate the effects of cryptotanshinone in oral cancer by targeting STAT3-Mcl-1 signaling [4].
This is a common method used to determine the cytotoxicity of this compound [3] [5].
This protocol allows for the quantification of apoptosis induced by this compound.
The following diagram illustrates the core mechanism of this compound-induced apoptosis.
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound, which is a standard measure of a compound's potency. A lower IC₅₀ value indicates greater potency.
| Cancer Type | Cell Line(s) Tested | Reported IC₅₀ / Effective Concentration | Key Findings |
|---|---|---|---|
| Neuroblastoma [1] | Kelly, IMR-5, SY5Y, SKNAS | ~0.22 - 0.96 μM (after 48h treatment) | N-Myc amplified cell lines (Kelly, IMR-5) were significantly more sensitive (lower IC₅₀) than non-amplified lines [1]. |
| Pancreatic Cancer [2] [3] | AsPC-1, BxPC-3, Colo-357, HPAC, L3.6pl, MIAPaCa, PANC-1 | Nanomolar concentrations; cell growth inhibited in a dose- and time-dependent manner [2]. | Effective in inhibiting growth, invasion, and angiogenesis; induced apoptosis and attenuated NF-κB signaling [2]. |
| Other Cancers (Preclinical Evidence) [2] [3] | Breast, Prostate, Lymphoma | Not specified in results, but this compound inhibited growth in vitro and in vivo [2] [3]. | This compound was designed to inhibit multiple Bcl-2 family proteins, which are overexpressed in many aggressive carcinomas [3] [4]. |
The potency data is derived from standardized cell viability assays. Here are the typical methodologies used in the cited studies.
This compound is a small-molecule inhibitor that targets the anti-apoptotic proteins of the Bcl-2 family. The diagram below illustrates its mechanism of action and the subsequent signaling effects.
This compound Mechanism and Signaling Pathway
As the diagram shows, this compound functions by directly binding to and inhibiting anti-apoptotic Bcl-2 family proteins like Bcl-2 and Mcl-1 [1]. This inhibition prevents them from neutralizing pro-apoptotic proteins like Bax and Bak. The freed pro-apoptotic proteins can then initiate mitochondrial outer membrane permeabilization (MOMP), leading to the irreversible commitment to apoptosis [4]. Studies in pancreatic cancer cells show that this process is accompanied by the attenuation of key pro-survival signaling pathways, including NF-κB and Notch-1, resulting in the downregulation of proteins that promote cell cycle progression (Cyclin D1), invasion (MMP-9), and angiogenesis (VEGF) [2] [3].
The available data is promising but remains largely confined to pre-clinical studies. Further research is needed to determine its efficacy in clinical trials.
The following table summarizes the experimental findings from studies that used primary human cells.
| Cancer Type | Cell Type | Key Findings | Experimental Assays | Reference |
|---|---|---|---|---|
| Lymphoma | Primary cells from lymphoma patients | Significant antiproliferative effect; induced apoptosis. | Fluorescence polarization binding, cell viability assays, co-immunoprecipitation, caspase activity [1] [2]. | [1] [2] |
| Colorectal Cancer | Primary human colon cancer cells | TW-37 at nanomolar concentrations inhibited cell survival and proliferation; induced caspase-dependent apoptosis. | MTT viability, colony formation, TUNEL staining, caspase-3/9 activity, Western blot [3]. | [3] |
For researchers looking to replicate or understand these studies, here are the methodologies cited in the search results.
Primary Cell Culture (Colorectal Cancer Study) [3]:
Cell Viability and Proliferation Assays:
Apoptosis Detection Assays:
Analysis of Signaling Pathways:
This compound is a small-molecule inhibitor designed to target the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1 [1] [5] [6]. By binding to these proteins, it disrupts their interaction with pro-apoptotic proteins like Bid, Bim, and Bax, thereby promoting apoptosis [2] [6]. Furthermore, research in pancreatic cancer has shown that its antitumor activity also involves the inactivation of the Notch-1 signaling pathway [7].
The diagram below illustrates this mechanism of action.
The available data, while promising, comes with certain limitations you should consider for your comparison guide:
| Cancer Type | Model Used | Key Mechanisms & Targets | Experimental Data & Efficacy | Citation |
|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Sorafenib-resistant cell lines (HepG2-SR, Hep3B-SR); in vivo xenografts | Novel Target: Disrupts cancer stemness by targeting MCM10 transcription. Established Target: Inhibits Bcl-2 family proteins. | MCM10 KO: Reduced cancer stemness, restored sorafenib sensitivity. This compound Treatment: Downregulated MCM10, reduced stemness, enhanced sorafenib efficacy. Associated with poor patient outcomes. | [1] [2] |
| Pancreatic Cancer | Cell lines (AsPC-1, BxPC-3, etc.); SCID mouse xenograft model | Primary Target: Inhibits Bcl-2, Bcl-xL, and Mcl-1. Novel Pathway: Attenuates Notch-1 signaling and downstream genes (Hes-1, Jagged-1). | Cell Growth: Significant inhibition and induction of apoptosis. Cell Cycle: S-phase arrest. In Vivo: Confirmed antitumor activity through Notch-1 inactivation. | [3] |
| Diffuse Large B-Cell Lymphoma (DLCL) | WSU-DLCL2 cell line; SCID mouse xenograft model | Primary Target: Potent inhibitor of Bcl-2 and Mcl-1 (Ki of 290 nM and 260 nM, respectively). Disrupts Bax/Bid heterodimer formation. | In Vitro: Significant antiproliferative effect on chemoresistant cells; synergistic with CHOP regimen. In Vivo: Combination with CHOP resulted in more complete tumor inhibition than either alone. | [4] |
For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key methodologies cited.
The following diagrams illustrate the two primary mechanisms of action of this compound, as revealed by the research.
The compiled data reveals several critical insights for drug development professionals:
The table below summarizes experimental data on TW-37 and other compounds, which provides indirect clues about their therapeutic profiles.
| Compound | Primary Targets (Binding Affinity Ki) | Reported Cellular IC₅₀ Values | Key Preclinical In Vivo Findings |
|---|---|---|---|
| This compound | Bcl-2 (0.29 µM), Mcl-1 (0.26 µM), Bcl-xL (1.11 µM) [1] [2] | HNSCC cells: ~0.3 µM [3]; Neuroblastoma (Kelly): 0.22 µM [4]; Endothelial cells: 1.1 µM [3] | Inhibited tumor growth in xenograft models (lymphoma, neuroblastoma, HNSCC); No significant systemic toxicity observed in mice [3] [4] [5]. |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w (high affinity); Mcl-1 (low affinity) [6] [4] | Information Missing | Well-characterized to trigger caspase-dependent apoptosis in platelets [6]. |
| AT-101 | Information Missing | Information Missing | Triggers phosphatidylserine exposure in platelets in a caspase-independent manner [6]. |
| Sabutoclax | Information Missing | Information Missing | Triggers phosphatidylserine exposure in platelets in a caspase-independent manner [6]. |
| HA14-1 | Information Missing | Information Missing | Triggers phosphatidylserine exposure in platelets in a caspase- and calpain-dependent manner [6]. |
To help you evaluate the data, here are the methodologies from key studies cited.
This compound is a small-molecule BH3 mimetic designed to inhibit pro-survival Bcl-2 family proteins [1]. It binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Mcl-1, preventing them from neutralizing pro-apoptotic proteins and thus promoting programmed cell death [5] [1]. Beyond inducing apoptosis, this compound has been shown to cause S-phase cell cycle arrest in several cancer types, regulating key genes like p27, CDK4, and cyclin D1 [3] [7].
A critical comparative study in platelets revealed that while ABT-737 induces classic, caspase-dependent apoptosis, other putative BH3 mimetics like AT-101, sabutoclax, and HA14-1 cause cell death through distinct, non-identical pathways [6]. This suggests their mechanisms and potential off-target toxicities may differ significantly from pure BH3 mimetics, which is a crucial consideration for their toxicity profiles. The following diagram illustrates these differential mechanisms.
Different Platelet Death Pathways
It is important to note the significant gaps in the available data:
| Cancer Type | Combination Drug | Key Findings & Synergistic Effects | Experimental Models | Primary Citation |
|---|---|---|---|---|
| Oral Cancer | Cryptotanshinone | Potent apoptosis by suppressing STAT3–Mcl-1 signaling [1]. | Human oral cancer cell lines (HSC-3, Ca9.22, HSC-4) [1]. | [1] |
| Head & Neck Cancer | Cisplatin | Enhanced cytotoxicity; delayed tumor growth in vivo; induced S-phase arrest [2]. | Cell lines (OSCC-3, UM-SCC-1); SCID mouse xenograft model [2]. | [2] |
| Ovarian Cancer | Cisplatin | Increased cisplatin-induced apoptosis, especially in Bcl-2 overexpressing, cisplatin-resistant cell lines [3]. | Ovarian cancer cell lines (OVCAR3, OV-90, SKOV3DDP) [3]. | [3] |
| Lymphoma | CHOP Regimen (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) | Enhanced killing effect of CHOP; more complete tumor inhibition in xenograft models [4]. | WSU-DLCL2 cell line; DLCL xenograft model in SCID mice [4]. | [4] |
The efficacy of TW-37 in combination therapies is rooted in its mechanism of action and is demonstrated through standardized experimental protocols.
This compound is a small-molecule BH3 mimetic designed to inhibit anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1 [4] [5] [2]. It binds to the BH3-binding groove of these proteins, displacing pro-apoptotic molecules and thereby promoting programmed cell death [4] [3]. This foundational activity underlies its synergistic effects:
The diagram below illustrates this core mechanism and a common combination effect.
The data in the summary table is supported by robust in vitro and in vivo models.
In Vitro Cytotoxicity and Apoptosis Assays
In Vivo Xenograft Models
Current evidence strongly indicates that This compound functions as a effective chemosensitizer in preclinical models. Its ability to target key anti-apoptotic proteins and enhance the efficacy of standard chemotherapies, while showing potential to overcome drug resistance, makes it a compelling candidate for further investigation [1] [2] [3].
It is crucial to note that the findings presented here are from preclinical studies. Clinical trials are necessary to confirm these synergistic effects and assess safety in humans.
| Protein Target | Affinity (Ki Value) | Relative Selectivity (vs. Bcl-xL) |
|---|---|---|
| Mcl-1 | 260 - 290 nM [1] [2] [3] | ~4.3 times more selective than Bcl-xL [2] |
| Bcl-2 | 260 - 290 nM [1] [3] [4] | ~3.8 times more selective than Bcl-xL [2] |
| Bcl-xL | 1.11 μM [1] [3] [4] | Reference |
This compound's function and specificity are confirmed through specific experimental approaches.
This compound is designed to mimic the BH3 domain of pro-apoptotic proteins [2]. It binds to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Mcl-1, preventing them from neutralizing pro-death proteins like Bak, Bax, Bid, and Bim [1] [5]. This inhibition "releases the brakes" on apoptosis, leading to programmed cell death.
The primary method for determining the affinity values in the table is a fluorescence polarization (FP)-based competitive binding assay [3] [4]. The workflow is as follows:
This assay directly measures a compound's ability to displace a standard peptide from a protein's binding groove, providing the quantitative Ki values that define this compound's specificity profile [3].
This compound's balanced inhibition of Bcl-2 and Mcl-1 is significant because many cancers rely on both proteins for survival and drug resistance [1] [6]. Inhibiting only one can lead to treatment failure, making dual-targeting inhibitors like this compound a promising therapeutic strategy [1]. Its weaker activity against Bcl-xL may be advantageous, as strong Bcl-xL inhibition is associated with platelet toxicity [6].
| Cancer Type | Experimental Model | Key Findings / Proposed Mechanisms | Combination Therapy Effects |
|---|
| Oral Cancer | Cell lines (HSC-3, MC-3); In vivo mouse models [1] [2] | - Induces caspase-dependent apoptosis [1] [2]
The efficacy data in the table are derived from standardized pre-clinical experimental models. Here are the detailed methodologies for key experiments cited:
Cell Viability and Proliferation Assays:
Apoptosis Analysis:
Mechanism of Action Studies:
The following diagram illustrates the core mechanism of this compound and a generalized workflow for the key experiments used to evaluate its efficacy.
As of the latest information, this compound remains in the preclinical research stage and has not yet received approval from any regulatory authority for clinical use [9] [10].